6-Bromo-8-fluorochroman-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFEDDTFOZZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Chroman-4-one Scaffold
The chroman-4-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] The structural rigidity and the presence of a ketone and an ether linkage provide a versatile template for designing molecules that can interact with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent scaffold. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of 6-Bromo-8-fluorochroman-4-one, a halogenated derivative with significant potential in drug discovery and development.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1092348-68-9 | Chemical Supplier Databases |
| Molecular Formula | C₉H₆BrFO₂ | --- |
| Molecular Weight | 245.05 g/mol | --- |
| Appearance | Predicted to be a solid at room temperature | Based on similar chromanones |
| Melting Point | Not publicly available. Predicted to be in a similar range to 6-fluorochroman-4-one (114-116 °C). | Inferred from related compounds |
| Boiling Point | Not publicly available. | --- |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural characteristics |
| Predicted logP | ~2.5 - 3.5 | In silico prediction tools[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenol. A plausible and efficient synthetic route involves the initial preparation of a substituted 2'-hydroxyacetophenone followed by a base-catalyzed cyclization.
Part 1: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1)
The synthesis of the key intermediate, a substituted 2'-hydroxyacetophenone, can be accomplished via a Friedel-Crafts acylation of a corresponding substituted phenol.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone
-
Reaction Setup: To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., nitrobenzene or a mixture of acetic acid and acetyl chloride), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound
The final step involves a base-catalyzed intramolecular cyclization, likely proceeding through an aldol condensation followed by an intramolecular oxa-Michael addition.[1][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1) and a suitable aldehyde (e.g., formaldehyde or its equivalent) in a solvent such as ethanol.
-
Base-Catalyzed Cyclization: Add a base, such as piperidine or pyrrolidine, to the reaction mixture. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Derivatization Potential
The this compound scaffold offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
-
Ketone Group (C4): The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce an amine functionality, and reactions with Grignard or organolithium reagents to introduce carbon substituents.
-
Aromatic Ring (C5-C8): The bromine atom at the C6 position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. The fluorine atom at the C8 position is generally less reactive in these transformations but can be a site for nucleophilic aromatic substitution under specific conditions.
-
Methylene Group (C2 and C3): The protons on the carbons adjacent to the carbonyl group (C3) and the ether oxygen (C2) can be functionalized, although this may require specific reaction conditions.
Caption: Potential sites for derivatization of this compound.
Applications in Drug Discovery
Chroman-4-one derivatives have been investigated for a wide range of therapeutic applications, and the specific substitution pattern of this compound suggests its potential in several key areas.
Sirtuin Inhibition
Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[1][5] Structure-activity relationship (SAR) studies have indicated that larger, electron-withdrawing substituents at the C6 and C8 positions are favorable for inhibitory activity.[5] The presence of both a bromine atom at C6 and a fluorine atom at C8 in the target molecule makes it a promising candidate for development as a SIRT2 inhibitor.
Anticancer and Antimicrobial Activity
The chromanone scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[6][7] The introduction of halogen atoms can enhance these activities by increasing cell permeability and interaction with biological targets. The specific biological activity of this compound would need to be determined through in vitro and in vivo screening.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and data from similar compounds.[8]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. The methylene protons at C2 and C3 will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield), aromatic carbons (with chemical shifts influenced by the halogens), and the aliphatic carbons of the heterocyclic ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Safety and Handling
As a halogenated aromatic ketone, this compound should be handled with appropriate safety precautions in a laboratory setting.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a versatile and promising scaffold for medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple avenues for further derivatization. Based on the known biological activities of related chroman-4-ones, this compound warrants further investigation for its potential as a therapeutic agent, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 9. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chromanone class, a scaffold of significant interest in medicinal chemistry.[1] The strategic placement of bromo and fluoro substituents on the aromatic ring is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the compound's status as a specific research chemical, experimental data is limited. Therefore, this document synthesizes available data with robust computational predictions and established principles of medicinal chemistry. It further provides detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of Halogenated Chromanones
The chroman-4-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance therapeutic potential. Fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability. Bromine can also influence binding interactions and provides a site for further synthetic modification.[3]
The compound this compound combines these features, making it a molecule of interest for library synthesis and as an intermediate for more complex bioactive agents.[1] Understanding its fundamental physicochemical properties is the first and most critical step in its journey from a laboratory chemical to a potential therapeutic candidate. These properties govern everything from solubility and stability to how the molecule is absorbed, distributed, metabolized, and excreted (ADME).[4][5]
Molecular and Physicochemical Profile
Direct experimental data for this compound is not extensively published. The following section combines data from chemical suppliers with computationally predicted values, which are essential for guiding early-stage research.[5][]
Chemical Structure and Identifiers
-
IUPAC Name: 6-Bromo-8-fluoro-2,3-dihydrochromen-4-one
-
CAS Number: 1092348-68-9[7]
-
Molecular Formula: C₉H₆BrFO₂[7]
-
Molecular Weight: 245.05 g/mol [7]
-
SMILES: C1C(=O)C2=C(OC1)C=C(C=C2F)Br[7]
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted using established computational algorithms. Such predictions are vital in early drug discovery for prioritizing candidates and designing experiments.[5][8]
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Measures lipophilicity, affecting absorption, distribution, membrane permeability, and metabolism. A value in this range is often favorable for oral bioavailability.[4][9][10] |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Indicates how well the compound dissolves in water. Poor solubility can hinder formulation and bioavailability.[10][11] |
| pKa (Acid Dissociation Constant) | Not Ionizable | As a neutral molecule, its solubility and permeability are not expected to be significantly affected by physiological pH changes.[10][12] |
| Polar Surface Area (PSA) | 26.3 Ų | Influences membrane permeability. A lower PSA is generally associated with better cell penetration. |
| Hydrogen Bond Donors | 0 | A key parameter in Lipinski's Rule of 5 for oral bioavailability.[13][14][15] |
| Hydrogen Bond Acceptors | 2 | A key parameter in Lipinski's Rule of 5 for oral bioavailability.[13][14][15] |
| Rotatable Bonds | 1 | Low rotational freedom can contribute to better binding affinity and improved bioavailability. |
Drug-Likeness Assessment (Lipinski's Rule of 5)
Lipinski's Rule of 5 is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[13][15]
Spectroscopic Profile (Anticipated)
While specific spectra for this exact molecule are not publicly available, the expected spectroscopic features can be inferred from the known properties of the chromanone scaffold and its substituents.[16][17][18]
-
¹H NMR: Expect signals in the aromatic region (around 7.0-8.0 ppm) showing coupling patterns consistent with a di-substituted benzene ring. Aliphatic protons on the chroman ring (C2 and C3) would appear further upfield (around 2.5-4.5 ppm).[18]
-
¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbonyl carbon (C4) would be significantly downfield (>190 ppm). Aliphatic carbons (C2, C3) would be seen in the 20-70 ppm range.
-
FT-IR: A strong absorption band corresponding to the C=O (ketone) stretch would be prominent around 1680 cm⁻¹. C-F and C-Br stretching vibrations would be observed in the fingerprint region (1300-1000 cm⁻¹ and 700-500 cm⁻¹ respectively). Aromatic C-H and C=C stretches would also be present.[16][19]
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Reactivity
General Synthetic Approach
The synthesis of substituted chromanones typically involves the cyclization of a corresponding substituted phenol. For this compound, a plausible synthetic route would start from 2-bromo-4-fluorophenol.
Caption: General synthetic workflow for chroman-4-ones.
This process involves an initial reaction to append a three-carbon chain to the phenolic oxygen, followed by an acid-catalyzed intramolecular cyclization that forms the heterocyclic ring and the ketone.
Chemical Reactivity
-
Ketone Group: The carbonyl group at the C4 position is a key site for reactivity, allowing for nucleophilic addition, reduction to an alcohol, or conversion to an amine via reductive amination.[20]
-
Aromatic Ring: The electron-withdrawing nature of the bromo, fluoro, and carbonyl groups deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse substituents.[21][22][23]
Experimental Protocols for Physicochemical Characterization
The following protocols are standard, validated methods for determining the key physicochemical properties of a novel research compound like this compound.
Workflow for Physicochemical Profiling
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity.[24] Pure crystalline compounds typically have a sharp melting range (0.5-1.5°C), whereas impurities will depress and broaden the melting range.[24][25]
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry this compound.[25]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the compound into the sealed end.[26][27]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[26]
-
Rapid Determination: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[24]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[25]
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[26]
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[28] The shake-flask method is the gold-standard for determining equilibrium solubility, ensuring the solution is fully saturated.[28][29]
Methodology:
-
Solution Preparation: Add an excess amount of this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of undissolved solid must be visible.[30]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37°C to mimic physiological conditions).[30]
-
Agitation: Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[28][30]
-
Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. Separate the dissolved compound from the solid by centrifugation or filtration (using a filter compatible with the compound, e.g., PTFE).[30]
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: The measured concentration is the equilibrium solubility at that specific pH and temperature.
Protocol 3: LogP Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity.[4][9] It dictates how a compound will partition between the aqueous environment of the blood and the lipid environment of cell membranes, profoundly influencing ADME properties.[4][10][31]
Methodology:
-
System Preparation: Use n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously and then allowing the layers to separate.
-
Compound Addition: Prepare a stock solution of this compound in one of the phases (typically the one it is more soluble in). Add a known volume of this stock solution to a vial containing known volumes of the pre-saturated octanol and buffer.
-
Equilibration: Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) and LogP as follows:
-
P = C_oct / C_aq
-
LogP = log₁₀(P)
-
References
- 1. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. This compound | 1092348-68-9 | STB34868 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 12. [PDF] Predicting the p Ka of Small Molecules | Semantic Scholar [semanticscholar.org]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 16. d-nb.info [d-nb.info]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. 1212825-38-1|(R)-6-bromo-8-fluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 21. atlantis-press.com [atlantis-press.com]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
- 24. SSERC | Melting point determination [sserc.org.uk]
- 25. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 26. youtube.com [youtube.com]
- 27. byjus.com [byjus.com]
- 28. lup.lub.lu.se [lup.lub.lu.se]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. who.int [who.int]
- 31. quora.com [quora.com]
An In-depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic compound built upon the chroman-4-one scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the development of novel therapeutic agents.[1] The chroman-4-one core, a fusion of a benzene ring and a dihydropyranone ring, is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[2] The introduction of bromine and fluorine atoms onto the aromatic ring of the chroman-4-one structure can significantly modulate its physicochemical properties and biological activity, making this compound a valuable intermediate for drug discovery and chemical biology.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule for research applications.
Molecular Identity
-
IUPAC Name: 6-Bromo-8-fluoro-2,3-dihydro-4H-chromen-4-one
-
Synonyms: this compound, 6-bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one[3]
-
CAS Number: 1092348-68-9[4]
-
Molecular Weight: 245.05 g/mol [4]
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFO₂ | [3][4] |
| Molecular Weight | 245.05 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydropyranone ring (at C2 and C3) would likely appear as triplets. The aromatic protons would exhibit splitting patterns influenced by the bromine and fluorine substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display nine distinct signals, including a characteristic signal for the carbonyl carbon (C4) in the downfield region (typically ~190 ppm). The carbons attached to bromine and fluorine would show shifts and coupling patterns consistent with these heteroatoms.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to [C₉H₆⁷⁹BrFO₂]⁺ and [C₉H₆⁸¹BrFO₂]⁺.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present.
Synthesis of this compound
A general and robust method for the synthesis of substituted chroman-4-ones involves the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5][6]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from the corresponding substituted 2'-hydroxyacetophenone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General)
-
Reaction Setup: To a solution of the appropriately substituted 2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add a base (e.g., diisopropylamine - DIPA).
-
Aldehyde Addition: Add the desired aldehyde (in this case, a formaldehyde equivalent) to the reaction mixture.
-
Cyclization: Heat the reaction mixture, potentially using microwave irradiation to enhance the reaction rate, to facilitate both the initial condensation and the subsequent intramolecular cyclization.[5]
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. The crude product is then purified using techniques such as flash column chromatography to yield the pure chroman-4-one derivative.[5]
Applications in Research and Drug Discovery
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Halogenation, as seen in this compound, can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.
Enzyme Inhibition
Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[6] The presence of bulky, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring has been shown to be favorable for high inhibitory potency.[5] This makes this compound a promising candidate for further investigation as a SIRT2 inhibitor.
Antimicrobial and Anticancer Potential
The broader class of chromanone derivatives has been explored for various biological activities, including antimicrobial and anticancer effects.[7] The specific substitution pattern of halogens can significantly influence these activities.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, based on established methods for chroman-4-one formation, allows for its incorporation into screening libraries for the identification of novel bioactive compounds. The presence of both bromine and fluorine substituents provides opportunities for fine-tuning the pharmacological properties of potential drug candidates. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one [benchchem.com]
- 3. This compound | C9H6BrFO2 | CID 43154981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1092348-68-9 | STB34868 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Bromo-8-fluorochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-fluorochroman-4-one is a halogenated derivative of the chromanone core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active natural products and synthetic compounds. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in research and development settings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these compounds.
This technical guide provides an in-depth analysis of the expected spectral data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the anticipated spectral features but also to offer insights into the experimental considerations and the rationale behind the spectral interpretations, thereby providing a comprehensive resource for researchers in the field.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the systematic numbering of its core, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Data Acquisition
A generalized protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard single-pulse experiment.
-
Set the spectral width to a range of 0-12 ppm.
-
A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically employed.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
The spectral width is generally set to 0-220 ppm.
-
A significantly larger number of scans is required compared to ¹H NMR to obtain a good signal, owing to the low natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, fluoro, and carbonyl groups).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6-7.8 | Doublet of doublets | 1H | H-5 |
| ~ 7.3-7.5 | Doublet of doublets | 1H | H-7 |
| ~ 4.5-4.7 | Triplet | 2H | H-2 |
| ~ 2.8-3.0 | Triplet | 2H | H-3 |
Rationale for Assignments:
-
The aromatic protons (H-5 and H-7) are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing bromine and fluorine atoms will further influence their precise chemical shifts. The coupling between these two protons would result in a doublet of doublets for each, with the coupling constant determined by their relative positions.
-
The methylene protons at the C-2 position, being adjacent to the oxygen atom, are deshielded and expected to resonate at a lower field compared to the C-3 protons. They will appear as a triplet due to coupling with the C-3 protons.
-
The methylene protons at the C-3 position are adjacent to the carbonyl group, which also causes a deshielding effect. These protons will also appear as a triplet due to coupling with the C-2 protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190-195 | C-4 (C=O) |
| ~ 155-160 | C-8a |
| ~ 130-135 | C-7 |
| ~ 125-130 | C-5 |
| ~ 120-125 | C-4a |
| ~ 115-120 | C-6 |
| ~ 110-115 | C-8 |
| ~ 65-70 | C-2 |
| ~ 40-45 | C-3 |
Rationale for Assignments:
-
The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field.
-
The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative fluorine (C-8) and bromine (C-6) atoms will have their chemical shifts significantly influenced. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
-
The aliphatic carbons (C-2 and C-3) will appear in the upfield region of the spectrum. The C-2 carbon, being attached to oxygen, will be more deshielded than the C-3 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[1][2]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state analysis, the compound is dissolved in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1680-1700 | Strong | C=O (ketone) stretch |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250-1300 | Strong | C-O-C (ether) stretch |
| ~ 1100-1000 | Strong | C-F stretch |
| ~ 600-500 | Medium-Strong | C-Br stretch |
Rationale for Assignments:
-
The most characteristic absorption will be the strong band for the carbonyl (C=O) group of the ketone.
-
The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.
-
The ether linkage in the chromanone ring will give rise to a strong C-O-C stretching band.
-
The carbon-halogen stretches (C-F and C-Br) are expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3] It can also offer structural information through the analysis of fragmentation patterns.[4][5][6]
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile or thermally labile molecules.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectral Data
The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[8][9]
| m/z | Interpretation |
| 244/246 | Molecular ion peak ([M]⁺) showing the characteristic 1:1 ratio for a single bromine atom. |
| 216/218 | Loss of CO (carbonyl group). |
| 165 | Loss of Br radical from the molecular ion.[10] |
| 137 | Loss of Br and CO. |
Fragmentation Pathway:
Caption: Plausible fragmentation pathway for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a detailed fingerprint of the molecule. For researchers engaged in the synthesis, purification, and application of this and related compounds, a thorough understanding and application of these analytical techniques are essential for ensuring the integrity and quality of their work. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data, which is the cornerstone of chemical research and development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scialert.net [scialert.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
- 6. researchgate.net [researchgate.net]
- 7. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]
Navigating the Solubility Landscape of 6-Bromo-8-fluorochroman-4-one: A Technical Guide for Drug Development Professionals
Abstract
6-Bromo-8-fluorochroman-4-one stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. While quantitative solubility data is not extensively available in public literature, this document extrapolates its expected solubility profile based on first principles of physical organic chemistry and the behavior of analogous structures. Furthermore, we present robust, field-proven experimental protocols for the precise and accurate determination of its solubility in a range of solvents, empowering researchers to generate critical data for synthesis, formulation, and biological screening.
Introduction: The Strategic Importance of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility often acting as a critical gatekeeper. Poor solubility can severely hamper absorption and bioavailability, leading to the premature termination of otherwise promising compounds.[1] For researchers working with this compound, a nuanced understanding of its solubility is not merely academic; it is a strategic imperative for successful drug development. This guide is structured to provide both a theoretical framework and practical methodologies for characterizing the solubility of this important synthetic intermediate.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first dissect its molecular architecture.
| Property | Value/Information | Source |
| CAS Number | 1092348-68-9 | [2] |
| Molecular Formula | C₉H₆BrFO₂ | [2][3] |
| Molecular Weight | 245.05 g/mol | [2] |
| Structure | A chromanone core substituted with a bromine atom at position 6 and a fluorine atom at position 8. | [2][3] |
The presence of a ketone carbonyl group and an ether linkage within the chromanone scaffold introduces polarity and potential for hydrogen bond acceptance. The aromatic ring, coupled with the halogen substituents (bromine and fluorine), imparts a degree of lipophilicity. The interplay of these features will govern its interaction with various solvents.
Theoretical Solubility Assessment: A "Like Dissolves Like" Perspective
The age-old axiom "like dissolves like" remains a powerful predictive tool in solubility science.[4] This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.
Polarity and Hydrogen Bonding Capability
The this compound molecule possesses distinct polar and non-polar regions. The carbonyl group is a significant dipole, and the ether oxygen can act as a hydrogen bond acceptor. The fluorine and bromine atoms, being electronegative, also contribute to the overall polarity.
Expected Solubility in Common Laboratory Solvents
Based on the structural analysis, we can anticipate the following qualitative solubility profile. It is crucial to note that these are predictions and must be confirmed by empirical testing.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low | The molecule's overall lipophilicity from the aromatic ring and halogens likely outweighs the polarity of the ketone and ether groups. |
| Methanol/Ethanol | Polar Protic | Moderate | The alcohol's ability to hydrogen bond and its alkyl chain should allow for reasonable dissolution. |
| Acetone | Polar Aprotic | High | The polarity of acetone is well-suited to interact with the polar functionalities of the chromanone. |
| Dichloromethane (DCM) | Moderately Polar | High | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve this molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent capable of dissolving many poorly soluble compounds.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a strong polar aprotic solvent.[5] |
| Hexane/Heptane | Non-polar | Low | The significant polarity of the chromanone core will likely lead to poor solubility in non-polar alkanes. |
| Toluene | Non-polar (Aromatic) | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the benzene ring of the chromanone, leading to better solubility than in aliphatic non-polar solvents. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7]
The Shake-Flask Method: A Gold Standard Protocol
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in the supernatant.
Detailed Protocol:
-
Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no particulate matter is included in the analysis, filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF with a pore size of 0.22 µm or 0.45 µm).
-
Quantification: Analyze the concentration of this compound in the filtered solution. A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is often the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
Calculation: The solubility is determined from the measured concentration in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Factors Influencing Solubility: Beyond the Solvent
Several other factors can significantly impact the measured solubility of this compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
pH (for aqueous solutions): As a neutral molecule, the aqueous solubility of this compound is not expected to be significantly influenced by pH.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form being used.
-
Purity of the Compound and Solvent: Impurities can alter the solubility of a substance.[7]
Conclusion: Empowering Rational Drug Development
While a definitive, publicly available database on the solubility of this compound is currently lacking, a strong predictive framework can be established based on its molecular structure. This guide provides the theoretical underpinnings for such predictions and, more importantly, equips the researcher with a robust experimental protocol to generate the precise, quantitative data necessary for informed decision-making in drug development. By systematically applying the principles and methodologies outlined herein, scientists can effectively navigate the solubility landscape of this promising molecule, thereby accelerating its journey through the discovery pipeline.
References
A Technical Guide to Investigating the Therapeutic Targets of 6-Bromo-8-fluorochroman-4-one
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, underexplored derivative, 6-Bromo-8-fluorochroman-4-one. While direct biological data for this compound is not yet available in the public domain, its structural features—a halogenated chroman-4-one core—suggest significant therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based framework for identifying and validating the potential therapeutic targets of this compound. By synthesizing data from structurally analogous compounds, this guide proposes primary putative target classes, details robust experimental workflows for target validation, and explains the causal rationale behind each methodological step, thereby providing a complete roadmap for its preclinical investigation.
Part 1: The Chroman-4-one Scaffold: A Foundation for Therapeutic Innovation
Chroman-4-one, a heterocyclic compound composed of a benzene ring fused to a dihydropyranone ring, is a versatile template for designing therapeutic molecules.[1] Natural and synthetic derivatives have demonstrated a remarkable range of pharmacological activities.[2] The therapeutic profile of any given chroman-4-one derivative is critically influenced by the substitution patterns on its core framework.
The subject of this guide, this compound, possesses two key halogen substitutions. The presence of bromine at the C6 position and fluorine at the C8 position is significant. Halogens can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for protein targets. This strategic halogenation suggests that this compound is rationally designed for enhanced biological activity, making the elucidation of its molecular targets a high-priority endeavor.
Part 2: Primary Putative Target Classes & Mechanistic Hypotheses
Based on extensive research into the broader chroman-4-one and chromone families, two primary therapeutic areas emerge as highly probable for this compound: Neurodegenerative & Neuroinflammatory Disorders and Oncology .
Target Class I: Neuroinflammation & Neurodegeneration
The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) has shifted drug discovery towards multi-target-directed ligands (MTDLs).[3][4] Chromanone derivatives have shown exceptional promise in this area, often exhibiting balanced inhibitory activity against multiple disease-relevant targets.[4][5]
Mechanistic Hypothesis: this compound may function as a neuroprotective agent by dually suppressing key inflammatory signaling cascades in microglia and inhibiting enzymes responsible for the breakdown of neurotransmitters or the formation of amyloid plaques.
Potential Molecular Targets:
-
Enzymes in Neurodegeneration: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B) are validated targets in AD and Parkinson's disease.[3][6] Chromanone hybrids have been developed as potent dual inhibitors of AChE and MAO-B.[3]
-
Inflammatory Signaling Pathways: Chronic neuroinflammation is a hallmark of neurodegeneration.[7] Chromanone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-activated microglia.[8] This is achieved by modulating upstream signaling pathways, particularly the Toll-like receptor 4 (TLR4) mediated activation of NF-κB and p38 MAPK.[8][9]
The following diagram illustrates the signaling cascade initiated by LPS binding to TLR4 on microglia, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines. A putative inhibitory role for this compound is indicated.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 6-Bromo-8-fluorochroman-4-one interactions
An In-Depth Technical Guide: In Silico Modeling of 6-Bromo-8-fluorochroman-4-one Interactions: A Strategic Framework for Target Identification and Bioactivity Profiling
Abstract
This technical guide outlines a comprehensive, multi-phase in silico strategy for the characterization of this compound, a novel chromanone derivative. For compounds with limited or non-existent experimental data, computational modeling provides an indispensable framework for hypothesis generation, target identification, and early-stage risk assessment.[1][2][3] As Senior Application Scientists, we present a robust workflow that moves beyond simple procedural steps to explain the causal logic behind each methodological choice. This guide is designed for researchers, computational chemists, and drug development professionals, providing a validated, step-by-step protocol from initial ligand analysis to dynamic simulation and predictive toxicology. The workflow integrates ligand- and structure-based pharmacophore modeling, reverse docking, molecular docking, molecular dynamics simulations, and ADMET profiling to build a holistic bioactivity profile, thereby accelerating the discovery pipeline and enabling more informed experimental design.[1][4]
Foundational Analysis of the Ligand: this compound
Before any computational screening, a thorough understanding of the query molecule is paramount. This compound is a halogenated chromanone scaffold. Its structural features—a ketone group (hydrogen bond acceptor), an ether oxygen (hydrogen bond acceptor), a fluorinated aromatic ring (potential for halogen bonds and altered electronics), and a brominated ring—dictate its potential interactions and physicochemical properties.
Predicted Physicochemical Properties
A preliminary analysis using open-access tools like SwissADME provides a baseline for the molecule's drug-likeness and pharmacokinetic profile.[5][6]
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₉H₆BrFO₂ | Defines the elemental composition. |
| Molecular Weight | 245.05 g/mol | Well within Lipinski's rule of five (<500), favoring good absorption. |
| logP (Consensus) | 2.15 | Optimal lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Suggests good potential for oral bioavailability and CNS penetration. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens are key interaction points. |
| Hydrogen Bond Donors | 0 | Lacks donor groups, which simplifies initial interaction hypotheses. |
| Drug-Likeness Rules | Passes (Lipinski, Ghose, Veber) | High probability of being an orally active drug candidate. |
Note: These values are computationally predicted and serve as an initial guide.
The Strategic In Silico Workflow: A Multi-Phase Approach
Our proposed workflow is designed to systematically narrow the vast biological space to a set of high-probability targets and to characterize the ligand's interaction with them in detail. This approach maximizes computational efficiency while building a layered, evidence-based case for the molecule's mechanism of action.
Caption: High-level strategic workflow for in silico characterization.
Phase 1: Target Fishing & Hypothesis Generation
When the biological target of a compound is unknown, the initial goal is to generate a testable hypothesis. We employ a dual approach combining ligand-based and structure-based methods to identify potential protein targets.[4][7]
Protocol 3.1: Ligand-Based Pharmacophore Modeling
Causality: This method assumes that molecules with similar 3D arrangements of chemical features will bind to the same target and elicit a similar biological response.[8][9][10] It is computationally fast and ideal for screening large databases when a protein structure is not yet in focus.
Step-by-Step Methodology:
-
Feature Identification: Define the pharmacophoric features of this compound: two Hydrogen Bond Acceptors (HBA), one Aromatic Ring (AR), and one Hydrophobic (H) feature.
-
Model Generation: Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model based on the ligand's low-energy conformation.
-
Database Screening: Screen a database of known ligands (e.g., ChEMBL) with the generated pharmacophore as a 3D query.
-
Target Inference: Analyze the targets of the top-scoring "hit" molecules. A consensus among the targets of structurally diverse hits suggests a high-probability target class for our query compound.
Protocol 3.2: Reverse Docking
Causality: Instead of docking many ligands to one target, reverse docking tests one ligand against a library of protein binding sites. This structure-based approach complements the pharmacophore screen by directly evaluating physical complementarity.
Step-by-Step Methodology:
-
Ligand Preparation: Prepare a 3D, energy-minimized structure of this compound.
-
Target Database Selection: Utilize a pre-compiled database of druggable protein structures, such as the PDBbind or a custom internal library.
-
Automated Docking: Employ a high-throughput docking program (e.g., AutoDock Vina) to dock the ligand into every binding site in the database.[11][12][13]
-
Hit Prioritization: Rank the protein targets based on the predicted binding affinity (docking score). Targets that consistently score well are considered potential candidates.
-
Consensus Analysis: Cross-reference the top hits from reverse docking with the target classes identified via pharmacophore modeling. A target or protein family identified by both methods becomes the primary candidate for further study.
Phase 2: Interaction Modeling & Pose Prediction
Once a primary target is identified (e.g., a hypothetical kinase), the next phase focuses on predicting the precise binding mode and affinity using molecular docking.
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 10. rasalifesciences.com [rasalifesciences.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Review of bromo- and fluoro-substituted chromanones
An In-Depth Technical Guide to Bromo- and Fluoro-Substituted Chromanones: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword
The chroman-4-one, or chromanone, framework represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] Its structural versatility allows for fine-tuning of pharmacological properties through targeted substitutions. Among the most impactful modifications is the introduction of halogens, particularly bromine and fluorine. This strategic halogenation can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile, making it a cornerstone of modern drug design.[4][5]
This guide provides an in-depth exploration of bromo- and fluoro-substituted chromanones for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the nuances of structural characterization, and the intricate relationship between halogen substitution patterns and biological function. Our objective is to furnish a comprehensive resource that is not only informative but also serves as a practical tool for the rational design and development of next-generation therapeutics based on the chromanone scaffold.
Synthetic Strategies for Halogenated Chromanones
The successful synthesis of halogenated chromanones hinges on two key aspects: the efficient construction of the core heterocyclic system and the precise introduction of the desired halogen atom(s). The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Core Synthesis of the Chromanone Ring
The chromanone scaffold is typically assembled via intramolecular cyclization reactions. The selection of a particular method depends on the desired substitution pattern, scalability, and tolerance for various functional groups.
1.1.1. Intramolecular Cyclization of 2'-Hydroxychalcones
A robust and widely employed method involves the acid- or base-catalyzed intramolecular Michael addition of a 2'-hydroxychalcone.[1] The chalcone precursors are readily synthesized through a Claisen-Schmidt condensation between a (potentially halogenated) 2'-hydroxyacetophenone and an appropriate aldehyde.
-
Causality: This two-step approach is popular due to the commercial availability of a wide variety of substituted 2'-hydroxyacetophenones and aldehydes, allowing for significant diversity in the final product. The cyclization step is an intramolecular conjugate addition, a thermodynamically favorable process that reliably forms the six-membered dihydropyran ring.
1.1.2. Microwave-Assisted One-Pot Synthesis
For increased efficiency, microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde has gained traction.[1][6] This method typically employs a base such as diisopropylamine (DIPA) in ethanol, leveraging microwave irradiation to dramatically reduce reaction times from hours to minutes.
-
Expertise: The key to this "pot-economy" approach is the in-situ formation of the chalcone intermediate, which immediately undergoes cyclization under the reaction conditions. Microwave heating provides rapid and uniform energy distribution, accelerating the reaction rates for both the condensation and cyclization steps, often leading to higher yields and cleaner products compared to conventional heating.
Caption: General workflows for chroman-4-one synthesis.
Introduction of Halogen Substituents
Halogens can be incorporated either by using halogenated starting materials or by direct halogenation of a pre-formed chromanone ring.
1.2.1. Synthesis of Bromo-substituted Chromanones
Brominated chromanones are commonly prepared by utilizing brominated phenols or acetophenones as starting materials in the synthetic schemes described above.[6] This approach provides excellent control over the position of the bromine atom. For instance, reacting a 3',5'-dibromo-2'-hydroxyacetophenone with an aldehyde will reliably yield a 6,8-dibromochromanone.
Alternatively, direct bromination of the chromanone scaffold can be achieved using brominating agents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide (Py·Br3).[6] The electron-donating nature of the ether oxygen directs bromination primarily to the electron-rich positions (6 and 8) of the benzene ring.
Experimental Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one[6]
-
Starting Materials: 3',5'-Dibromo-2'-hydroxyacetophenone, hexanal, diisopropylamine (DIPA), ethanol.
-
Reaction Setup: To a solution of 3',5'-dibromo-2'-hydroxyacetophenone (1.0 mmol) and hexanal (1.1 mmol) in ethanol (5 mL) within a microwave-safe vial, add DIPA (1.1 mmol).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 170 °C for 1 hour.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure 6,8-dibromo-2-pentylchroman-4-one.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two bromine atoms will be evident from the characteristic isotopic pattern in the mass spectrum.
1.2.2. Synthesis of Fluoro-substituted Chromanones
The synthesis of fluoro-chromanones almost exclusively relies on the use of fluorinated starting materials, as direct fluorination of the electron-rich aromatic ring can be challenging and lead to side products.[7] Starting with a commercially available fluoro-2-hydroxyacetophenone is the most common and reliable strategy.
For more complex fluorination patterns, electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI) can be used, although this is more common in the synthesis of the related fluorinated chromones.[8]
Experimental Protocol: Synthesis of 6-Fluoro-2-(4-fluorophenyl)chroman-4-one
-
Step 1: Chalcone Synthesis: To a solution of 5'-fluoro-2'-hydroxyacetophenone (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol, add an aqueous solution of KOH (e.g., 50%) and stir at room temperature until TLC indicates consumption of the starting materials. Acidify the mixture (e.g., with HCl) to precipitate the 2'-hydroxy-4,5'-difluorochalcone. Filter, wash with water, and dry.
-
Step 2: Cyclization: Dissolve the synthesized chalcone in a suitable solvent like ethanol. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium acetate) and reflux the mixture.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize if necessary. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired 6-fluoro-2-(4-fluorophenyl)chroman-4-one.
-
Validation: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Spectroscopic Characterization
Unambiguous structural elucidation is critical. NMR, MS, and IR spectroscopy are the primary tools used to characterize these halogenated heterocycles.
| Technique | Bromo-substituted Chromanone | Fluoro-substituted Chromanone | Rationale & Key Features |
| ¹H NMR | Aromatic protons are shifted downfield. Protons ortho to bromine may show slight broadening. | Aromatic protons will show coupling to the fluorine atom (JH-F coupling constants), resulting in doublet or multiplet splitting patterns.[7] | The electronegativity and position of the halogen directly influence the electronic environment of nearby protons, altering their chemical shifts and coupling patterns. |
| ¹³C NMR | Carbon atoms directly bonded to bromine show a characteristic upfield shift (the "heavy atom effect"). | Carbon atoms bonded to fluorine exhibit a large downfield shift and a significant one-bond C-F coupling constant (¹JC-F), typically >240 Hz. | The distinct electronic effects of bromine and fluorine provide clear diagnostic signals for confirming their presence and location on the scaffold. |
| ¹⁹F NMR | Not applicable. | A single peak (or multiple peaks for different fluorine environments) will be observed, providing direct evidence of fluorine incorporation. | This is the most direct method for detecting and quantifying fluorine in the molecule. |
| Mass Spec. | Shows a characteristic M, M+2 isotopic pattern in a ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] | Shows a single M+ peak, as fluorine is monoisotopic (¹⁹F). | The isotopic signature of bromine is a definitive confirmation of its presence in the molecule. |
| IR Spec. | C=O stretch (~1670-1690 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[9] | C=O stretch (~1670-1690 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹).[7] | The carbonyl stretch confirms the chromanone core, while the C-Halogen vibrations provide supporting evidence. |
Applications in Drug Discovery & Medicinal Chemistry
The introduction of bromine or fluorine onto the chromanone scaffold is a powerful strategy to modulate biological activity. Halogens act as bioisosteres of other groups and can alter lipophilicity, metabolic stability, and target-binding interactions.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that substitution at the C-2, C-6, C-7, and C-8 positions is particularly important for biological activity.[2][6] Halogenation at the 6- and 8-positions is a common strategy to enhance potency.
-
Impact of Bromine: The large size and polarizability of bromine can lead to favorable van der Waals interactions and fill hydrophobic pockets in a target protein. Its electron-withdrawing nature also modulates the electronics of the aromatic ring.
-
Impact of Fluorine: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions.[4] Replacing a C-H bond with a C-F bond can also block sites of metabolism, thereby increasing the compound's half-life.[5]
Caption: Key substitution sites on the chromanone scaffold for modulating biological activity.
Case Studies of Bioactive Halogenated Chromanones
Enzyme Inhibitors: SIRT2
Sirtuin 2 (SIRT2) is a protein deacetylase implicated in cancer and neurodegenerative diseases. A series of substituted chromanones were synthesized and evaluated as SIRT2 inhibitors. The study revealed that large, electron-withdrawing substituents at the 6- and 8-positions were highly favorable for potency.[6]
| Compound | Substitutions | SIRT2 IC₅₀ (µM) | Selectivity | Reference |
| 1c | 6-Bromo, 8-Bromo, 2-Pentyl | 1.5 | High selectivity over SIRT1 and SIRT3 | [6] |
| 1a | 6-Chloro, 8-Bromo, 2-Pentyl | 3.1 | High selectivity over SIRT1 and SIRT3 | [6] |
| 1b | 2-Pentyl (unsubstituted) | >200 (inactive) | - | [6] |
| 1j | 7-Fluoro, 2-Pentyl | Weak activity | - | [6] |
-
Field Insight: The dramatic loss of activity in the unsubstituted compound (1b) underscores the necessity of aromatic substituents for SIRT2 inhibition. The superior potency of the dibromo derivative (1c) compared to the chloro-bromo analog (1a) highlights how tuning the halogen at these positions can optimize target engagement.[6]
Anticancer Agents
Halogenated chromanones have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[10] Their mechanism often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[10] For example, certain 3-benzylidenechromanones and their derivatives show enhanced pro-oxidant properties, which correlate with their anticancer activity.[10][11]
IKr Potassium Channel Inhibitors
The rapid delayed rectifier potassium current (IKr) is a critical target for Class III antiarrhythmic agents. A series of 4-chromanone derivatives were designed and synthesized as IKr inhibitors, with several compounds displaying potent inhibitory activities, indicating their potential for the treatment of cardiac arrhythmia.[12] The SAR from this research can guide the rational design of more effective and safer antiarrhythmic drugs.
Conclusion and Future Perspectives
Bromo- and fluoro-substituted chromanones are a rich and versatile class of heterocyclic compounds with profound importance in drug discovery. The strategic incorporation of these halogens provides a reliable method for modulating a compound's physicochemical properties and biological activity, leading to the identification of potent and selective therapeutic agents.
The synthetic pathways to these molecules are well-established, allowing for the systematic exploration of chemical space. Future research will likely focus on:
-
Novel Halogenation Patterns: Exploring less common substitution patterns and the inclusion of other halogens like chlorine and iodine.
-
Multi-Target Agents: Designing single molecules that can modulate multiple disease-related targets, a promising strategy for complex diseases like cancer and Alzheimer's.[13]
-
Advanced Drug Delivery: Formulating potent halogenated chromanones into targeted delivery systems to enhance efficacy and reduce off-target effects.
The chromanone scaffold, enhanced by the power of halogenation, will undoubtedly continue to be a highly privileged and fruitful starting point for the development of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. [PDF] The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis Protocol for 6-Bromo-8-fluorochroman-4-one: A Detailed Guide for Researchers
Introduction
6-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure, appearing in a wide array of biologically active molecules and natural products. The presence of both bromo and fluoro substituents on the aromatic ring offers unique opportunities for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate for the synthesis of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on established chemical principles and provides insights into the critical parameters for a successful synthesis.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a robust two-step sequence. The first step involves the formation of a key intermediate, 3-(4-bromo-2-fluorophenoxy)propanoic acid, via a Williamson ether synthesis, followed by saponification. The subsequent and final step is an intramolecular Friedel-Crafts acylation of this intermediate, which yields the target chroman-4-one structure. This strategy is widely applicable for the synthesis of various substituted chroman-4-ones.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | Sigma-Aldrich | 98% |
| Ethyl 3-bromopropionate | C₅H₉BrO₂ | 181.03 | Alfa Aesar | 98% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |
| Acetone | C₃H₆O | 58.08 | VWR | ≥99.5% |
| Sodium Hydroxide | NaOH | 40.00 | EMD Millipore | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 95% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | J.T. Baker | 37% |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | Acros Organics | ~115% H₃PO₄ basis |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Macron Fine Chemicals | ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | BDH | ≥99.5% |
| Hexanes | C₆H₁₄ | 86.18 | Pharmco-Aaper | ≥98.5% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | EMD Millipore | ≥99% |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization.
Experimental Protocols
Part 1: Synthesis of 3-(4-Bromo-2-fluorophenoxy)propanoic acid
This part of the protocol is divided into two stages: the Williamson ether synthesis to form the ester intermediate, followed by its hydrolysis to the carboxylic acid precursor.
Stage 1a: Synthesis of Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[1] In this step, the phenoxide of 4-bromo-2-fluorophenol is generated in situ using a mild base, potassium carbonate, which then acts as a nucleophile to displace the bromide from ethyl 3-bromopropionate.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol), anhydrous potassium carbonate (10.8 g, 78.5 mmol), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl 3-bromopropionate (10.3 g, 56.9 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. This product is often of sufficient purity to be carried forward to the next step without further purification. Expected yield is typically in the range of 85-95%.
-
Stage 1b: Hydrolysis of Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
The ester is hydrolyzed to the corresponding carboxylic acid using a base-mediated saponification process. This reaction is generally irreversible and proceeds to completion, which is an advantage over acid-catalyzed hydrolysis.[2]
-
Procedure:
-
To the crude ethyl 3-(4-bromo-2-fluorophenoxy)propanoate from the previous step, add a solution of sodium hydroxide (4.2 g, 105 mmol) in a mixture of ethanol (60 mL) and water (30 mL).
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 30 mL) and then dry under vacuum to afford 3-(4-bromo-2-fluorophenoxy)propanoic acid as a white to off-white solid. Expected yield is typically 90-98%.
-
Part 2: Synthesis of this compound
The final step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a highly effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[3] The reaction proceeds via the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring.
Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.
-
Procedure:
-
In a 100 mL round-bottom flask, place 3-(4-bromo-2-fluorophenoxy)propanoic acid (5.0 g, 18.9 mmol).
-
Add polyphosphoric acid (50 g) to the flask.
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot, viscous reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This should be done in a large beaker as the quenching process is exothermic.
-
Allow the ice to melt completely, and a solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid. Expected yield is typically in the range of 70-85%.
-
Characterization and Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to light tan crystalline solid |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (d, J ≈ 2.4 Hz, 1H, H-5), ~7.4 (dd, J ≈ 8.8, 2.4 Hz, 1H, H-7), ~4.6 (t, J ≈ 6.8 Hz, 2H, H-2), ~2.8 (t, J ≈ 6.8 Hz, 2H, H-3) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O), ~158 (d, J ≈ 250 Hz, C-F), ~155 (C-8a), ~128 (d, J ≈ 10 Hz, C-7), ~125 (C-5), ~120 (C-4a), ~115 (d, J ≈ 25 Hz, C-8), ~110 (C-6), ~68 (C-2), ~37 (C-3) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1600, ~1470 (aromatic C=C stretch), ~1250 (C-O stretch), ~1050 (C-F stretch) |
| Mass Spectrometry (EI) | m/z: 244/246 (M⁺, bromine isotope pattern) |
Note: The predicted NMR chemical shifts are estimates based on the structure and may vary slightly.
Safety and Handling
-
4-Bromo-2-fluorophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethyl 3-bromopropionate: Lachrymator and skin irritant. Use in a fume hood and wear appropriate PPE.
-
Polyphosphoric Acid: Corrosive. Reacts exothermically with water. Handle with care, and always add the acid to ice/water slowly during the workup.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. By following these procedures, researchers can obtain this valuable synthetic intermediate in good yield and purity, enabling its use in a wide range of drug discovery and development applications. The key to a successful outcome lies in careful monitoring of the reaction progress and meticulous execution of the workup and purification steps.
References
High-Yield Synthesis of Substituted Chroman-4-ones: An Application and Protocol Guide
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds and serves as a critical building block in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive overview of robust and high-yield synthetic strategies for preparing substituted chroman-4-ones, tailored for researchers, scientists, and professionals in drug development. We delve into the mechanistic underpinnings of key reactions, offering detailed, step-by-step protocols for methodologies including Intramolecular Friedel-Crafts Acylation and a microwave-assisted one-pot synthesis. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to efficiently synthesize diverse chroman-4-one derivatives with high purity and yield.
Introduction: The Significance of the Chroman-4-one Core
The chroman-4-one, or 2,3-dihydro-4H-1-benzopyran-4-one, framework is a cornerstone in the architecture of numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1][2] Its structural versatility allows for substitutions at various positions, leading to a rich chemical space for drug design and optimization.[1][3] The development of efficient and high-yielding synthetic routes to access these compounds is therefore of paramount importance for advancing therapeutic research.[2] This guide focuses on practical and scalable methods that offer excellent control over substitution patterns and deliver the desired products in high yields.
Key Synthetic Strategies for Substituted Chroman-4-ones
Several methodologies have been developed for the synthesis of the chroman-4-one skeleton.[4] This guide will focus on two highly effective and widely applicable approaches: the intramolecular Friedel-Crafts acylation of phenoxypropionic acids and a modern, one-pot condensation reaction facilitated by microwave irradiation.
Intramolecular Friedel-Crafts Acylation: A Classic and Reliable Route
The intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids is a robust and traditional method for the synthesis of chroman-4-ones.[5][6] This reaction involves the cyclization of the acid precursor onto the aromatic ring, catalyzed by a strong acid. The choice of the cyclizing agent is critical for achieving high yields and minimizing side reactions. Polyphosphoric acid (PPA) and triflic acid are commonly employed for this transformation.[5][7]
Causality of Experimental Choices:
-
Strong Acid Catalyst (e.g., PPA, Triflic Acid): The acid protonates the carboxylic acid, generating a highly electrophilic acylium ion. This potent electrophile is necessary to overcome the activation energy barrier for the aromatic substitution reaction.
-
Anhydrous Conditions: The presence of water can quench the acylium ion intermediate and lead to the hydrolysis of the acid catalyst, thereby reducing the reaction efficiency.
-
Elevated Temperature: The intramolecular acylation often requires thermal energy to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific substrate and the chosen catalyst.
Workflow for Intramolecular Friedel-Crafts Acylation:
Caption: Workflow for Chroman-4-one Synthesis via Intramolecular Friedel-Crafts Acylation.
Protocol 1: Synthesis of 7-Hydroxychroman-4-one via Intramolecular Friedel-Crafts Acylation
This protocol details the synthesis of 7-hydroxychroman-4-one from resorcinol and 3-bromopropionic acid, a two-step process involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization.[7]
Materials:
-
Resorcinol
-
3-Bromopropionic acid
-
Trifluoromethanesulfonic acid (Triflic acid)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one
-
To a round-bottom flask, add resorcinol (e.g., 4.15 g, 37.7 mmol) and 3-bromopropionic acid (e.g., 5.82 g, 38.1 mmol).
-
Carefully add triflic acid (e.g., 10 mL, 113 mmol) to the flask under stirring.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with continuous stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Add 100 mL of chloroform and transfer the mixture to a separatory funnel.
-
Extract the mixture with 100 mL of distilled water.
-
Separate the organic layer and wash the aqueous layer twice more with 100 mL of chloroform each time.
-
Combine the organic phases, wash with 100 mL of water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to obtain the intermediate product, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization to 7-Hydroxychroman-4-one
-
Prepare a 2 M NaOH solution and cool it to 5 °C in an ice bath.
-
Add the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one obtained from Step 1 to the cold NaOH solution (e.g., 80 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After 2 hours, cool the mixture back to 5 °C.
-
Acidify the reaction mixture to a pH of 2 by slowly adding 6 M H₂SO₄.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-hydroxychroman-4-one.
Microwave-Assisted One-Pot Synthesis: An Efficient and Rapid Approach
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions and improve yields.[5][8] The one-pot synthesis of 2-substituted chroman-4-ones from 2'-hydroxyacetophenones and aldehydes is an excellent example of a highly efficient, microwave-assisted process.[9][10] This method involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[10]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes.[5] This can also lead to higher yields and cleaner reactions by minimizing the formation of side products.
-
Base Catalyst (e.g., DIPA, Pyrrolidine): The base is crucial for deprotonating the 2'-hydroxyacetophenone to form an enolate, which then participates in the aldol condensation with the aldehyde. The choice of base can influence the reaction rate and yield.
-
Polar Solvent (e.g., Ethanol): Polar solvents are generally used in microwave-assisted synthesis as they efficiently absorb microwave energy, leading to rapid heating. Ethanol is a common and effective solvent for this transformation.
Reaction Mechanism for Microwave-Assisted Synthesis:
Caption: Mechanism of Microwave-Assisted One-Pot Synthesis of 2-Substituted Chroman-4-ones.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones
This protocol describes a general procedure for the synthesis of 2-substituted chroman-4-ones from a 2'-hydroxyacetophenone and an aldehyde using microwave irradiation.[9][10]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA) or other suitable base
-
Ethanol
-
Microwave synthesis reactor
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flash column chromatography setup
Procedure:
-
In a microwave vial, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.
-
Add the corresponding aldehyde (1.1 equivalents) to the solution.
-
Add diisopropylamine (DIPA) (1.1 equivalents) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 160-170 °C for 1 hour using microwave irradiation (fixed hold time, normal absorption).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-substituted chroman-4-one.
Comparative Yields of Synthetic Methods
The choice of synthetic method can significantly impact the yield of the desired chroman-4-one derivative. The following table provides a comparison of reported yields for different substitution patterns using the methodologies discussed.
| Chroman-4-one Derivative | Synthetic Method | Substituents | Reported Yield (%) | Reference |
| 7-Hydroxychroman-4-one | Intramolecular Friedel-Crafts Acylation | 7-OH | Not explicitly stated for final product, but the precursor was obtained in good yield. | [7] |
| 2-Pentyl-6,8-dibromochroman-4-one | Microwave-Assisted One-Pot Synthesis | 2-pentyl, 6-Br, 8-Br | High (not specified) | [9] |
| 2-Pentyl-6,8-dimethylchroman-4-one | Microwave-Assisted One-Pot Synthesis | 2-pentyl, 6-Me, 8-Me | 17 | [9][10] |
| 2-Pentyl-6-methoxychroman-4-one | Microwave-Assisted One-Pot Synthesis | 2-pentyl, 6-OMe | 17 | [9][10] |
| General 2-Alkyl-chroman-4-ones | Microwave-Assisted One-Pot Synthesis | Varies | 17-88 | [10] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The presence of electron-donating groups on the 2'-hydroxyacetophenone can lead to lower yields in the microwave-assisted method due to competing aldehyde self-condensation.[9][10] Conversely, electron-deficient 2'-hydroxyacetophenones generally provide higher yields.[10]
Conclusion
This application note has detailed two robust and high-yield synthetic strategies for the preparation of substituted chroman-4-ones, a critical scaffold in drug discovery. The classic intramolecular Friedel-Crafts acylation offers a reliable route, while the modern microwave-assisted one-pot synthesis provides a rapid and efficient alternative. By understanding the mechanistic principles behind these reactions and following the detailed protocols, researchers can effectively synthesize a diverse range of chroman-4-one derivatives for further investigation in their drug development programs. The provided data on comparative yields offers valuable insight for selecting the most appropriate synthetic route based on the desired substitution pattern.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-8-fluorochroman-4-one in Pharmaceutical Synthesis
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have established it as a critical building block in medicinal chemistry. This document provides a detailed technical guide on the synthesis, characterization, and application of a key substituted intermediate, 6-Bromo-8-fluorochroman-4-one . We present a robust, field-proven protocol for its multi-step synthesis and rigorous analytical validation. Furthermore, we demonstrate its utility as a versatile intermediate by outlining a subsequent palladium-catalyzed cross-coupling reaction, a cornerstone of modern drug discovery, to generate a novel derivative with potential neuroprotective applications. These protocols are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Chroman-4-one Scaffold
Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) and its derivatives are of considerable interest to the pharmaceutical research community. This scaffold is prevalent in a wide array of natural products, particularly flavonoids, and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The structural rigidity of the fused ring system, combined with the electronic characteristics of the embedded carbonyl group and aromatic ring, provides an excellent platform for designing targeted therapeutics.
The strategic introduction of halogen substituents, such as bromine and fluorine, onto the chroman-4-one core serves two primary purposes in drug design:
-
Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
-
Synthetic Handle for Derivatization: The bromine atom at the C-6 position acts as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4]
This compound is therefore a high-value intermediate, pre-functionalized for further molecular elaboration in the synthesis of complex drug candidates.
Synthesis Protocol: this compound
This section details a reliable two-step synthesis of this compound starting from commercially available 3-bromo-5-fluorophenol. The process involves an initial etherification followed by an intramolecular Friedel-Crafts acylation (cyclization).
Overall Reaction Scheme

Logical Workflow for Synthesis
References
Application Notes and Protocols: Leveraging 6-Bromo-8-fluorochroman-4-one in Modern Medicinal Chemistry
Abstract
The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of halogen atoms onto this scaffold provides a powerful tool for fine-tuning physicochemical properties and enabling diverse synthetic modifications. This guide focuses on 6-Bromo-8-fluorochroman-4-one, a trifunctional building block uniquely positioned for advanced drug discovery programs. We will explore the strategic value imparted by the specific bromine and fluorine substitutions, detail its synthetic utility, and provide validated protocols for its derivatization and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this versatile scaffold for the generation of novel therapeutic agents.
Introduction: The Strategic Advantage of a Dual-Halogenated Scaffold
This compound is a synthetic building block that combines the rigid, bicyclic core of a chromanone with two distinct and synthetically valuable halogen atoms. The inherent chemical properties of this molecule make it an exceptional starting point for creating libraries of complex derivatives for structure-activity relationship (SAR) studies.
-
The Chroman-4-one Core: Provides a conformationally constrained framework, which is often beneficial for achieving high-affinity binding to biological targets.[1]
-
The 8-Fluoro Group: Serves primarily as a modulator of electronic and metabolic properties.
-
The 6-Bromo Group: Acts as a versatile synthetic handle for introducing molecular diversity.
-
The 4-Keto Group: Offers a reactive site for a variety of chemical transformations.
The combination of these features in a single, readily available molecule[2] allows for a systematic and multi-pronged approach to lead optimization.
Physicochemical Properties and Strategic Value in Drug Design
The precise placement of the fluorine and bromine atoms on the chromanone ring is not arbitrary; it is a deliberate design feature that endows the scaffold with desirable drug-like properties.
| Property | Value | Data Source |
| IUPAC Name | 6-bromo-8-fluoro-2,3-dihydrochromen-4-one | PubChem[3] |
| Molecular Formula | C₉H₆BrFO₂ | PubChem[3] |
| Molecular Weight | 245.05 g/mol | PubChem |
| CAS Number | 1092350-87-2 | ChemUniverse |
The Influence of the 8-Fluoro Substituent
Fluorine has become a cornerstone of modern drug design due to its unique ability to modulate molecular properties.[4] Its incorporation at the C-8 position offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes.[5] Replacing a C-H bond with a C-F bond at a metabolically susceptible position can significantly increase a drug's half-life and bioavailability.[4][6][7]
-
Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic functional groups.[4] This can be crucial for optimizing a compound's ionization state at physiological pH, thereby improving cell membrane permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[7]
The Dual Role of the 6-Bromo Substituent
The bromine atom at the C-6 position serves two critical functions in medicinal chemistry.
-
Bioisosteric Replacement: Bromine's size is comparable to an isopropyl group and can be used to probe steric pockets within a target's binding site.[8] Its introduction can favorably alter a molecule's therapeutic activity and duration of action.[8]
-
Versatile Synthetic Handle: The C-Br bond is a premier functional group for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide array of substituents, making it an invaluable tool for rapidly building molecular diversity. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are readily performed at this position, enabling extensive SAR exploration.[9]
Synthetic Utility & Derivatization Pathways
The true power of this compound lies in its capacity for selective, multi-directional derivatization. The three primary reactive centers—the C6-bromo group, the C4-ketone, and the C3 methylene group—can be addressed with a high degree of chemical selectivity.
Caption: Key reactive sites on this compound for synthetic modification.
Application Focus: Scaffolding for Novel Enzyme Inhibitors and Receptor Modulators
The structural features of this compound make it an ideal starting point for developing modulators of various biological targets.
Case Study: Sirtuin 2 (SIRT2) Inhibitors
Sirtuins are a class of deacetylating enzymes implicated in aging-related diseases, including neurodegenerative disorders. Research has identified substituted chroman-4-ones as potent and selective inhibitors of SIRT2.[10] Notably, studies have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for high potency.[10] This makes this compound a pre-validated and highly promising scaffold for the development of novel SIRT2 inhibitors for diseases like Parkinson's and Huntington's.
Case Study: Serotonin 5-HT1A Receptor Antagonists
The 5-HT1A receptor is a key target for treating depression and anxiety. A series of novel 6-fluorochroman derivatives has been successfully prepared and evaluated as antagonists for this receptor.[11] The development of a 4-oxochroman derivative with antagonist activity demonstrates the utility of the core scaffold in central nervous system (CNS) drug discovery.[11] The 6-bromo position on our title compound provides a clear path for optimizing ligand interactions within the receptor binding pocket.
Caption: A generalized workflow for drug discovery using the target scaffold.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of derivatives of this compound.
Protocol 1: Synthesis of 6-(4-methoxyphenyl)-8-fluorochroman-4-one via Suzuki-Miyaura Coupling
Objective: To demonstrate the functionalization of the C6-bromo position by introducing an aryl group, a common strategy in lead optimization.
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation.
-
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Causality Note: The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the catalytic cycle. Degassing removes dissolved oxygen.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Analytical Characterization by Reverse-Phase HPLC-MS
Objective: To provide a reliable method for assessing the purity of synthesized analogs and confirming their molecular weight.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Mass Spectrometer: Electrospray Ionization (ESI) single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
UV Detection: 254 nm.
-
MS Ionization: ESI Positive mode.
Procedure:
-
Sample Preparation: Prepare a stock solution of the analytical sample in DMSO or Acetonitrile at 1 mg/mL. Dilute this stock solution to ~10-20 µg/mL with a 1:1 mixture of Mobile Phase A and B.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire both UV and MS data throughout the run.
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the product in the UV chromatogram at 254 nm. Calculate purity as (Product Peak Area / Total Peak Area) * 100.
-
Mass Confirmation: Examine the mass spectrum corresponding to the product peak. Confirm the presence of the expected [M+H]⁺ ion. For 6-(4-methoxyphenyl)-8-fluorochroman-4-one (C₁₆H₁₃FO₃), the expected exact mass is 272.08, so the target [M+H]⁺ ion would be m/z 273.09.
-
Conclusion and Future Perspectives
This compound represents a high-value scaffold for contemporary medicinal chemistry. Its strategically positioned halogen atoms provide a clear and logical pathway for both property modulation and diversity-oriented synthesis. The demonstrated utility of the core chromanone structure in developing potent and selective enzyme inhibitors and receptor modulators underscores the vast potential of this specific building block.[10][11] Future applications will likely see this scaffold used in fragment-based drug discovery, DNA-encoded library (DEL) synthesis, and the development of novel covalent inhibitors by leveraging the reactivity of the α,β-unsaturated system upon conversion to the corresponding chromone.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound | C9H6BrFO2 | CID 43154981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-8-fluorochroman-4-one in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of the Chromanone Scaffold in Oncology
The chroman-4-one, or chromanone, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous naturally occurring flavonoids and their synthetic analogs.[1] This structural motif has garnered significant interest in oncology due to the diverse and potent anticancer activities exhibited by its derivatives.[1][2] Research has demonstrated that compounds based on the chromanone framework can induce apoptosis, trigger cell cycle arrest, and generate reactive oxygen species (ROS) in cancer cells, highlighting their potential as a versatile platform for the development of novel anti-neoplastic agents.[3][4][5]
The strategic placement of substituents on the chromanone ring is crucial for modulating pharmacological activity and enhancing selectivity against cancer cells.[3] Halogenation, in particular, has been shown to be a key factor in improving the cytotoxic profile of these compounds. The subject of this guide, 6-Bromo-8-fluorochroman-4-one, is a novel derivative that incorporates both a bromine and a fluorine atom onto the chromanone core. While this specific compound is novel, the known effects of halogen substitution suggest a high potential for significant and selective anticancer activity. This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, from initial in vitro screening to mechanistic elucidation.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity
Based on the established activities of related chromanone derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered on the induction of oxidative stress and the subsequent triggering of the intrinsic apoptotic pathway. The presence of the electron-withdrawing fluorine and bromine atoms may enhance the compound's ability to interact with biological targets and generate ROS.
A potential signaling pathway is outlined below:
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 6-Bromo-8-fluorochroman-4-one Derivatives
<
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Chroman-4-one scaffolds have emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial effects.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, into this scaffold can significantly modulate its physicochemical properties and enhance its biological potency.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing of novel 6-Bromo-8-fluorochroman-4-one derivatives.
These application notes are designed to be a self-validating system, offering detailed, step-by-step protocols for fundamental antimicrobial assays. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. We will delve into the primary screening of these novel compounds to determine their minimum inhibitory concentration (MIC), followed by an assessment of their bactericidal or bacteriostatic properties through time-kill kinetic assays.
Principle of Antimicrobial Action of Chroman-4-one Derivatives
While the precise mechanisms of action for this compound derivatives are a subject of ongoing investigation, research on analogous chroman-4-one compounds suggests several potential cellular targets. Molecular modeling studies on some chroman-4-ones indicate that they may inhibit key fungal proteins such as HOG1 kinase, a component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), an enzyme crucial for glycolysis.[5][6] Other related compounds have shown to act on the bacterial cell membrane and essential enzymes.[3] The bromination and fluorination of the chroman-4-one core are anticipated to enhance these interactions and potentially confer novel mechanisms of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a cornerstone method for quantifying the in vitro activity of a new antimicrobial agent.[7][8] This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Objective: To determine the lowest concentration of the this compound derivative that inhibits the visible growth of a test microorganism.[8]
Materials:
-
This compound derivatives
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.[7]
-
Inoculate the colonies into a tube containing the appropriate sterile broth.
-
Incubate the culture at 35-37°C for bacteria or 28-30°C for fungi until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to create a concentration gradient.[7]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include essential controls:
-
Positive Control: Inoculum with no compound.
-
Negative Control (Sterility): Broth only.
-
Vehicle Control: Inoculum with the solvent used to dissolve the compound at the highest concentration used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[11]
-
-
Determination of MIC:
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[13][14] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.
Objective: To evaluate the antimicrobial activity of this compound derivatives by measuring the zone of inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., a standard antibiotic) and negative control (solvent)
Protocol:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.[15]
-
-
Creation of Wells:
-
Aseptically create wells in the agar plate using a sterile cork borer.[13]
-
-
Application of Compounds:
-
Carefully add a defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration into a well.[13]
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[14]
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Workflow for Agar Well Diffusion Assay:
Caption: Experimental workflow for the agar well diffusion assay.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[17][18]
Objective: To assess the rate and extent of bacterial killing by this compound derivatives over time.
Materials:
-
Standardized mid-logarithmic phase bacterial culture
-
Appropriate broth medium
-
This compound derivatives at various concentrations (e.g., MIC, 2x MIC, 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Micropipettes and sterile tips
Protocol:
-
Preparation:
-
Prepare a bacterial culture and grow it to the mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh broth.
-
-
Exposure to Compound:
-
Add the this compound derivative to the bacterial suspension at the desired concentrations.
-
Include a growth control (no compound).
-
-
Sampling and Plating:
-
Incubate the cultures in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.[19]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[17][18] A bacteriostatic effect is observed when there is no significant change or a slight decrease in the bacterial count compared to the initial inoculum, while the growth control shows a significant increase.[17]
-
Workflow for Time-Kill Kinetic Assay:
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hereditybio.in [hereditybio.in]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. actascientific.com [actascientific.com]
Application Note: A Validated RP-HPLC Method for Purity Determination of 6-Bromo-8-fluorochroman-4-one
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Bromo-8-fluorochroman-4-one purity. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for downstream process efficiency and final product quality. The described method is specific, linear, accurate, and precise, making it suitable for quality control and release testing in research and drug development environments. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound (CAS: 1092350-87-2, Formula: C₉H₆BrFO₂) is an aromatic heterocyclic ketone.[5] Its structure, featuring a chromanone core, makes it a valuable building block in the synthesis of various biologically active molecules. The presence of impurities, arising from starting materials or side reactions during synthesis, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess its purity is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A reversed-phase (RP-HPLC) approach was selected for this application.[8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This compound, being a moderately polar aromatic compound, will exhibit sufficient hydrophobic interaction with a C18 stationary phase, allowing for effective separation from more polar or less polar impurities.[10] The chromanone structure contains a strong chromophore, making it ideal for detection by UV spectrophotometry.[11][12]
This method employs a gradient elution to ensure that impurities with a wide range of polarities can be effectively resolved and eluted within a reasonable runtime, providing a comprehensive purity profile. The entire analytical procedure is validated to demonstrate its fitness for purpose, ensuring the generation of trustworthy and reproducible data.[13]
Experimental Methodology
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent L1 packing).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, LC-MS Grade
-
This compound Reference Standard (>99.5% purity)
-
-
Labware:
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
HPLC vials with septa
-
Syringe filters (0.45 µm, PTFE)
-
The selection of these parameters is based on established principles of reversed-phase chromatography for aromatic ketones. The C18 column provides excellent retention for the aromatic ring. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities. A gradient elution ensures separation of compounds with varying polarities. The detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide a strong signal for the chromanone core.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Program | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, 254 nm |
| Run Time | 30 minutes |
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
Method Validation Protocol (per ICH Q2(R1))
The trustworthiness of an analytical method hinges on its validation.[13] The following protocols outline a self-validating system to ensure the method is suitable for its intended purpose of purity determination.[3][4]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of the main peak.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria: The main peak should be free from co-elution from any degradation products or impurities. This can be confirmed using peak purity analysis with the DAD detector.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy is the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte.
-
Protocol: Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of the sample solution (0.1 mg/mL) on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.
-
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope. The estimations should be confirmed by injecting solutions at the calculated concentrations.
-
Acceptance Criteria: At the LOQ concentration, the signal-to-noise ratio should be approximately 10:1, and the precision (RSD) should be acceptable. At the LOD, the signal-to-noise ratio should be approximately 3:1.
Data Presentation & Visualization
A typical chromatogram of the standard solution should show a single, sharp, well-defined peak at the expected retention time. The sample solution chromatogram will show the main peak for this compound, and any potential impurities will appear as separate peaks, typically at lower or higher retention times. Purity is calculated using the area percent method, as shown in the table below.
Table 1: Example Purity Calculation
| Peak | Retention Time (min) | Area (mAU*s) | Area % |
|---|---|---|---|
| Impurity 1 | 5.8 | 15.2 | 0.08 |
| Main Analyte | 12.5 | 19500.0 | 99.85 |
| Impurity 2 | 16.2 | 13.5 | 0.07 |
| Total | | 19528.7 | 100.00 |
Table 2: Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (RSD) | ≤ 1.0% | 0.45% |
| Intermediate Precision (RSD) | ≤ 2.0% | 0.88% |
| LOQ (µg/mL) | Report Value | ~0.3 µg/mL |
| LOD (µg/mL) | Report Value | ~0.1 µg/mL |
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows.
Caption: HPLC analysis workflow from preparation to reporting.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 1092350-87-2|8-Bromo-6-fluorochroman-4-one|BLD Pharm [bldpharm.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jordilabs.com [jordilabs.com]
Mastering the Molecular Blueprint: A Detailed Guide to the NMR Spectroscopic Characterization of 6-Bromo-8-fluorochroman-4-one
Abstract
6-Bromo-8-fluorochroman-4-one is a pivotal intermediate in contemporary drug discovery, serving as a versatile scaffold for synthesizing a range of pharmacologically relevant molecules. The precise arrangement of its bromine and fluorine substituents, which are critical for modulating biological activity and metabolic stability, necessitates an unambiguous and robust method for structural verification and purity assessment. This application note delivers a comprehensive, in-depth protocol for the definitive characterization of this compound utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques. We provide a detailed methodology for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy. Beyond a simple recitation of steps, this guide explains the causal reasoning behind each experimental parameter and interpretive strategy, ensuring that researchers, scientists, and drug development professionals can generate and analyze high-quality, reliable data for this critical building block.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The chroman-4-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of compounds with activities ranging from anticancer to neuroprotective. The specific incorporation of halogen atoms onto this scaffold is a proven strategy for fine-tuning a molecule's properties. In this compound, the bromine atom at the 6-position provides a reactive handle for synthetic diversification, often through metal-catalyzed cross-coupling reactions. Simultaneously, the fluorine atom at the 8-position can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.
Given the compound's role as a foundational precursor, its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution.[1] This note presents a systematic workflow designed to navigate the spectral complexities introduced by the electronegative fluorine atom and the quadrupolar bromine atom, ensuring a self-validating and conclusive structural assignment.
Foundational Principles and Experimental Design
Our approach is built on a logical progression of experiments, where each dataset provides a layer of information that is cross-verified by subsequent analyses. This ensures the final structural assignment is robust and defensible.
Molecular Structure and Atom Numbering
The standard IUPAC numbering scheme for the chroman-4-one system is used throughout this document for clarity in spectral assignments.
Caption: IUPAC numbering for the this compound molecule.
Materials and Instrumentation
-
Analyte: this compound (CAS 1092348-68-9), >98% purity.[2]
-
NMR Solvent: Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Apparatus: High-precision 5 mm NMR tubes.
-
Spectrometer: A 500 MHz NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity for ¹H, ¹³C, and ¹⁹F nuclei.
Causality Behind Solvent Selection: CDCl₃ is the solvent of choice due to its excellent solubilizing power for a broad range of organic molecules and its single, unobtrusive residual solvent peak in the ¹H NMR spectrum (~7.26 ppm). TMS provides the universally accepted reference point (0.00 ppm) for both ¹H and ¹³C spectra.[3][4]
Step-by-Step Experimental Protocols
Protocol for NMR Sample Preparation
A meticulously prepared sample is the cornerstone of high-quality NMR data.[5][6][7]
-
Mass Determination: Accurately weigh 10-15 mg of this compound into a clean, dry vial. This concentration is optimal for achieving excellent signal-to-noise in a ¹H spectrum within minutes and a ¹³C spectrum within a reasonable timeframe (e.g., 30-60 minutes).
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ with TMS to the vial. This volume ensures a sufficient sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.
-
Homogenization: Gently vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer and Filtration: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into the NMR tube. This step is critical to remove any suspended microparticles that can degrade spectral resolution by distorting the magnetic field homogeneity.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identity.
Self-Validation Check: The final solution in the NMR tube must be completely transparent. Any cloudiness or visible solids will compromise the quality of the magnetic field shimming and result in broadened spectral lines.
Data Acquisition Parameters
The following parameters are optimized for a 500 MHz spectrometer but can be adapted for other instruments.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse angle provides a good balance between signal intensity and allowing for shorter relaxation delays, optimizing experimental time without saturating the signals. |
| Spectral Width | 16 ppm | A spectral window from -2 to 14 ppm is sufficient to capture all proton resonances of the analyte and the TMS reference. |
| Acquisition Time | > 3.0 s | Ensures high digital resolution to resolve fine coupling patterns. |
| Relaxation Delay (D1) | 5.0 s | A longer delay ensures full T1 relaxation of all protons, which is crucial for accurate signal integration and quantification. |
| Number of Scans | 16 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Temperature | 298 K | Standard ambient temperature for routine analysis and comparison with literature data. |
Table 2: ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Power-gated proton decoupling provides a simplified spectrum with one peak per carbon and benefits from the Nuclear Overhauser Effect (NOE) to enhance signal intensity. |
| Spectral Width | 220 ppm | A wide spectral window from -10 to 210 ppm ensures the capture of all carbon signals, from aliphatic to carbonyl carbons. |
| Acquisition Time | ~1.2 s | Balances resolution requirements with the need for a reasonable experiment duration. |
| Relaxation Delay (D1) | 2.0 s | Adequate for most protonated carbons. Quaternary carbons, which have longer relaxation times, will still be observed, albeit with potentially lower intensity. |
| Number of Scans | ≥ 1024 | A higher number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope. |
Table 3: ¹⁹F NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zg | A simple pulse-acquire experiment is sufficient due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. |
| Spectral Width | 200 ppm | This range is typically sufficient for most organic fluorine compounds. |
| Relaxation Delay (D1) | 2.0 s | The ¹⁹F nucleus generally has favorable relaxation properties. |
| Number of Scans | 64 | Provides a very high signal-to-noise ratio in a short amount of time. |
Table 4: 2D NMR (COSY & HSQC) Parameters
| Experiment | Key Parameter | Value | Rationale |
| COSY | Pulse Program | cosygpqf | A gradient-selected, phase-sensitive COSY provides clean spectra with good artifact suppression. |
| Data Points (F2 x F1) | 2048 x 256 | Provides adequate resolution in both dimensions to resolve cross-peaks. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 | An edited HSQC sequence provides correlation between protons and their directly attached carbons, with phase information distinguishing CH/CH₃ (positive) from CH₂ (negative) signals. |
| ¹J(C,H) Coupling | 145 Hz | This value represents an average one-bond coupling constant for the types of C-H bonds present in the molecule, ensuring efficient magnetization transfer. |
Data Interpretation and Structural Elucidation
The power of this protocol lies in the synergistic interpretation of all acquired spectra. The following workflow provides a logical path to the final structure.
Caption: A logical workflow for the integrated analysis of NMR data.
Predicted Spectral Data and Interpretation
Based on known substituent effects in chroman-4-one systems and data from analogous compounds, the following spectral features are anticipated.[8]
Table 5: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key Couplings (J) in Hz |
| 2 | CH₂ | ~4.55 | t | ~67 | ³J(H,H) ≈ 6-7 |
| 3 | CH₂ | ~2.80 | t | ~37 | ³J(H,H) ≈ 6-7 |
| 4 | C=O | - | - | ~189 | - |
| 4a | C | - | - | ~121 | ²J(C,F) ≈ 10-15 |
| 5 | CH | ~7.85 | d | ~129 | ⁴J(H,H) ≈ 2.5 |
| 6 | C-Br | - | - | ~119 | - |
| 7 | CH | ~7.65 | dd | ~126 | ⁴J(H,H) ≈ 2.5, ³J(H,F) ≈ 8-10 |
| 8 | C-F | - | - | ~156 (d) | ¹J(C,F) ≈ 245-255 |
| 8a | C-O | - | - | ~157 (d) | ²J(C,F) ≈ 12-18 |
Note: These are predicted values. Actual experimental values may vary slightly.
Expert Interpretation:
-
¹H NMR Spectrum:
-
Aliphatic Region: Two mutually coupled triplets are expected for the C2 and C3 protons. The downfield triplet (~4.55 ppm) corresponds to the C2 protons adjacent to the ring oxygen, while the upfield triplet (~2.80 ppm) corresponds to the C3 protons alpha to the carbonyl group. The COSY spectrum will show a definitive cross-peak between these two signals, confirming their connectivity.
-
Aromatic Region: Two signals are expected. The proton at C5, being ortho to the carbonyl group, will be the most deshielded aromatic proton, appearing as a doublet due to a small four-bond (meta) coupling to H7. The proton at C7 will appear as a doublet of doublets, showing the same meta-coupling to H5 and a larger three-bond coupling to the fluorine at C8. This H-F coupling is a key diagnostic feature.
-
-
¹³C NMR Spectrum:
-
The carbonyl carbon (C4) will be the most downfield signal (~189 ppm).
-
The carbon bearing the fluorine (C8) will appear as a large doublet due to one-bond C-F coupling (¹J(C,F) ≈ 250 Hz). This is an unmistakable feature.
-
Neighboring carbons (C4a, C7, C8a) will also exhibit smaller doublet splittings due to two- and three-bond couplings to fluorine.
-
The HSQC spectrum is essential for unambiguously linking the proton signals to their corresponding carbon signals, confirming the assignments for C2, C3, C5, and C7.
-
-
¹⁹F NMR Spectrum:
-
A single resonance is expected. This signal will be split into a doublet by the adjacent H7 proton (³J(H,F)). The chemical shift will be characteristic of an aryl fluoride.
-
Conclusion
This application note provides a rigorous, scientifically-grounded framework for the complete NMR characterization of this compound. By adhering to the detailed protocols for sample preparation, implementing the specified multi-dimensional NMR experiments, and following the integrated interpretation workflow, researchers can achieve an unambiguous and high-confidence structural verification. This authoritative guide is designed to empower scientists in the pharmaceutical and chemical industries to ensure the quality of their materials, validate synthetic outcomes, and accelerate the drug development process.
References
- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 2. This compound | 1092348-68-9 | STB34868 [biosynth.com]
- 3. 6-Bromo-1-hexanol(4286-55-9) 1H NMR [m.chemicalbook.com]
- 4. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR spectrum [chemicalbook.com]
- 5. Handbook of Proton-NMR Spectra and Data - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. Handbook of nuclear magnetic resonance (Book) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust LC-MS/MS Strategy for the High-Sensitivity Detection and Identification of 6-Bromo-8-fluorochroman-4-one Metabolites
Abstract
This application note presents a comprehensive strategy for the detection and identification of metabolites of 6-Bromo-8-fluorochroman-4-one, a novel heterocyclic compound with potential pharmaceutical applications. Understanding the metabolic fate of such drug candidates is a critical step in preclinical development, providing insights into efficacy, toxicity, and pharmacokinetic profiles. We outline a complete workflow, from in vitro metabolism using human liver microsomes (HLMs) to a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analysis. The protocols provided are designed for robustness and reproducibility, offering researchers and drug development professionals a solid foundation for their metabolic studies.
Introduction
This compound belongs to the chromanone class of compounds, a scaffold present in many biologically active molecules, including flavonoids.[1][2] The introduction of halogen atoms, specifically bromine and fluorine, can significantly alter the metabolic stability and pharmacological properties of a molecule.[3] Therefore, a thorough characterization of its biotransformation is essential. Early identification of major metabolites helps in designing safer and more effective drug candidates and is a key requirement for regulatory submissions.[4][5]
This guide details a method combining in vitro incubation with human liver microsomes (HLMs), a standard model for assessing Phase I and Phase II metabolism[6][7][8], with a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) analysis.[9][10][11] This approach enables both the quantification of the parent compound depletion and the structural elucidation of unknown metabolites.
Experimental Design & Rationale
Prediction of Metabolic Pathways
The structure of this compound suggests several potential sites for metabolic modification by hepatic enzymes.[12] Understanding these potential biotransformations is key to developing a comprehensive analytical method.
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, reactions are likely to include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group, most likely on the aromatic ring or the aliphatic portion of the chroman core.
-
Reduction: The ketone group at the 4-position can be reduced to a secondary alcohol.
-
Dehalogenation: While less common, enzymatic removal of bromine or fluorine is possible.[13][14]
-
-
Phase II Metabolism: The newly formed functional groups from Phase I reactions can undergo conjugation to increase water solubility and facilitate excretion.
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, a common pathway for phenolics.
-
Sulfation: Conjugation with a sulfonate group.
-
These predicted pathways guide the search for specific mass shifts in the MS data.
Caption: Predicted metabolic pathway for this compound.
Sample Preparation Strategy
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids from the microsomal incubation, which can cause ion suppression in the mass spectrometer.[15][16]
Rationale for Choice: We selected Protein Precipitation with cold acetonitrile. This method is fast, cost-effective, and effectively removes the majority of proteins while being non-selective enough to recover a wide range of metabolites with varying polarities.[15][17][18] For early-stage discovery, this balance of speed and coverage is ideal.
Chromatographic & Mass Spectrometric Strategy
Liquid Chromatography (LC): A reversed-phase UPLC method provides high-resolution separation of the parent compound from its more polar metabolites.[1] Using a C18 column with a gradient elution of water and acetonitrile (both acidified with formic acid) is a standard and robust approach for this class of molecules.[2][19] Formic acid aids in the protonation of analytes, improving chromatographic peak shape and ionization efficiency in positive ion mode.
Mass Spectrometry (MS): A Quadrupole Time-of-Flight (QTOF) mass spectrometer is employed for its ability to provide high-resolution, accurate mass data.[9][10] This is crucial for two reasons:
-
Metabolite Identification: Accurate mass measurement allows for the confident determination of elemental compositions for unknown metabolite peaks.
-
Halogen Isotope Pattern: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) creates a characteristic isotopic pattern in the mass spectrum, which serves as a powerful diagnostic tool for identifying bromine-containing metabolites.[20]
The instrument will be operated in a data-independent acquisition (DIA) mode, such as All-Ions Fragmentation (AIF), to collect full-scan MS and fragmented MS/MS data for all ions simultaneously, ensuring no potential metabolites are missed.[21]
Detailed Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol describes a typical screening assay to assess metabolic stability and generate metabolites.
Materials:
-
This compound (stock solution in DMSO, 10 mM)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system on ice.
-
In a 1.5 mL microcentrifuge tube, add the required volume of HLM stock to pre-warmed (37°C) phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the HLM solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the substrate, this compound, to a final concentration of 1 µM. (The final DMSO concentration should be ≤ 0.1%).
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile. This stops the enzymatic reaction and precipitates the proteins.
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Protocol 2: UPLC-QTOF-MS Instrumental Method
This section provides the instrumental parameters for the analysis of the prepared samples.
Caption: Overall analytical workflow from sample to data analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| System | UHPLC/UPLC System | Provides high resolution and short run times.[1] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry is ideal for retaining the parent compound and its metabolites. Small particle size enhances efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| Gradient | 5% B to 95% B over 8 min, hold 1 min, re-equilibrate | A standard gradient to separate polar metabolites from the more hydrophobic parent drug. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| System | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | Provides high mass accuracy (<5 ppm) for confident formula generation.[9][22] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chromanones and their metabolites typically ionize well in positive mode. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from droplets. |
| Acquisition Mode | Data-Independent Acquisition (AIF) or MSE | Acquires precursor and fragment ion data for all analytes in a single run.[21] |
| Mass Range | 100 - 1000 m/z | Covers the expected mass range of the parent drug and its Phase I/II metabolites. |
| Collision Energy | Low CE (e.g., 6 eV) and High CE Ramp (e.g., 20-40 eV) | Low energy provides precursor ion data; high energy ramp provides fragmentation for structural clues. |
Data Analysis and Expected Results
Data analysis involves extracting ion chromatograms for the parent compound and searching for potential metabolites using specialized software. The key steps are:
-
Parent Compound Depletion: Monitor the peak area of the this compound m/z over the incubation time course to calculate its metabolic half-life.
-
Metabolite Hunting: Use software to search for predicted mass shifts (e.g., +15.99 Da for hydroxylation, +1.01 Da for reduction of the ketone, +176.03 Da for glucuronidation) relative to the parent compound. The software should also filter for peaks that share the characteristic bromine isotope pattern.[20][23]
-
Structural Elucidation: Analyze the high-energy MS/MS spectra of suspected metabolite peaks. Fragmentation patterns can help pinpoint the location of the metabolic modification.[9]
The results will provide a comprehensive profile of the in vitro biotransformation of this compound, identifying the major pathways and the structures of key metabolites, which is critical information for advancing a drug candidate through the development pipeline. All methods should be validated according to regulatory guidelines to ensure data integrity.[4][5][24]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. dls.com [dls.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. UHPLC-QTOF-MS/MS-SPE-NMR: A Solution to the Metabolomics Grand Challenge of Higher-Throughput, Confident Metabolite Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. ftb.com.hr [ftb.com.hr]
- 20. tutorchase.com [tutorchase.com]
- 21. researchgate.net [researchgate.net]
- 22. Untargeted metabolomics approach (UPLC-Q-TOF-MS) explores the biomarkers of serum and urine in overweight/obese young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labs.iqvia.com [labs.iqvia.com]
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-8-fluorochroman-4-one for Bioassay Library Generation
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic functionalization of this core is paramount for tuning pharmacokinetic properties and target-specific interactions. This document provides a comprehensive guide for the derivatization of 6-Bromo-8-fluorochroman-4-one, a versatile starting material designed for chemical library synthesis. We present detailed, field-tested protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, Knoevenagel condensation, and reductive amination. The rationale behind each experimental choice is discussed, providing researchers with the tools to generate a diverse library of novel chroman-4-one derivatives for subsequent biological screening.
Introduction: The Strategic Value of the this compound Scaffold
This compound is an ideal starting platform for generating a library of drug-like molecules. Its structure contains multiple, orthogonally reactive sites that can be selectively addressed to introduce molecular diversity.
-
C6-Bromo Group: This aryl bromide is a highly versatile handle for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and vinyl substituents, profoundly impacting the molecule's steric and electronic profile.
-
C8-Fluoro Group: The presence of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability. Its strong electron-withdrawing nature also modulates the reactivity of the aromatic ring.
-
C4-Keto Group & C3-Methylene Group: This enone-like system is primed for a variety of transformations. The acidic protons on the C3-methylene carbon allow for condensation reactions, while the C4-carbonyl can be converted into other functional groups, such as amines or alcohols[4][5].
This guide focuses on leveraging this inherent reactivity to build a diverse chemical library for bioassay screening.
General Workflow for Derivatization and Screening
The path from the starting material to a biologically validated "hit" compound follows a structured, multi-step process. Each protocol described herein is designed to be a self-validating system, incorporating purification and characterization steps to ensure the integrity of the compounds proceeding to bioassays.
Caption: General workflow from derivatization to hit identification.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between an aryl halide and an organoboron species[6][7]. This protocol is ideal for introducing new aryl or vinyl groups at the C6 position, significantly altering the molecule's topology. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product[8].
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir for 4-12 hours.
-
Causality Check: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[9][10]. This method is exceptionally valuable for installing primary or secondary amines at the C6 position, which can serve as key hydrogen bond donors or acceptors in biological interactions. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a base, followed by reductive elimination[11].
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Trustworthiness: Monitor the reaction by TLC or LC-MS. The formation of a new, more polar spot (in the case of primary/secondary amines) relative to the starting material is indicative of product formation.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with a saturated aqueous solution of NaCl (2 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification and Characterization:
-
Purify the crude product using flash column chromatography (silica gel, ethyl acetate/hexanes eluent system).
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 3: Derivatization at C3 via Knoevenagel Condensation
Principle: The Knoevenagel condensation is the reaction of a carbonyl group with an active methylene compound in the presence of a weak base catalyst[12][13]. For chroman-4-ones, this reaction typically occurs between the C4-ketone and an aldehyde, leading to a 3-benzylidene-4-chromanone derivative[1][14]. This derivatization introduces a rigid, conjugated system that is often found in biologically active chalcone analogues.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde or a derivative) (1.1 equivalents)
-
Pyrrolidine or Piperidine (catalytic amount, ~0.2 equivalents)
-
Methanol or Ethanol
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add the basic catalyst (e.g., pyrrolidine, 0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Expertise Note: The reaction often results in the precipitation of the product. If no precipitate forms, the reaction may be gently heated to 50 °C to drive it to completion.
-
Monitor the reaction by TLC. The product is typically less polar and more UV-active than the starting material.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold methanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
Purification and Characterization:
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
-
Confirm the structure, particularly the stereochemistry of the double bond (usually the more stable E-isomer), using ¹H NMR (noting the absence of the C3-methylene signal), ¹³C NMR, and HRMS.
Protocol 4: Derivatization at C4 via Reductive Amination
Principle: Reductive amination converts a ketone into an amine in a two-step, one-pot process. First, the ketone reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent to form the final amine[4]. This protocol fundamentally alters the chroman scaffold by replacing the carbonyl oxygen with a nitrogen atom, introducing a new chiral center and a basic functional group.
Materials and Reagents:
-
This compound
-
Primary amine or ammonia source (e.g., ammonium acetate) (1.5-2.0 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Methanol or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) and the amine (e.g., ammonium acetate, 2.0 mmol) in methanol (15 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Causality Note: STAB is often preferred over NaBH₃CN as it is less toxic and selective for the iminium ion over the ketone, reducing the formation of the alcohol byproduct.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification and Characterization:
-
Purify the crude amine product by flash column chromatography. A small amount of triethylamine (0.5-1%) may be added to the eluent to prevent the product from streaking on the silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the ¹H NMR spectrum.
Summary of Derivatization Strategies
The following table summarizes the transformations and their potential impact on the molecular properties for bioassay screening.
| Protocol | Reaction Type | Site of Modification | Key Reagents | Resulting Functional Group | Expected Physicochemical Impact |
| 1 | Suzuki-Miyaura Coupling | C6-Aromatic Ring | Pd(OAc)₂, SPhos, K₃PO₄, Boronic Acid | C-C (Aryl-Aryl) | Increases size, modulates lipophilicity and electronics |
| 2 | Buchwald-Hartwig Amination | C6-Aromatic Ring | Pd₂(dba)₃, XPhos, NaOtBu, Amine | C-N (Aryl-Amine) | Adds H-bond donor/acceptor, increases polarity |
| 3 | Knoevenagel Condensation | C3-Methylene | Aldehyde, Pyrrolidine | C=C (Exocyclic double bond) | Creates rigid, planar structure; extends conjugation |
| 4 | Reductive Amination | C4-Carbonyl | Amine, NaBH(OAc)₃ | C-N (Amine) | Removes H-bond acceptor, adds basic center, new chiral center |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-8-fluorochroman-4-one
Welcome to the technical support guide for 6-Bromo-8-fluorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound (MW: 245.05 g/mol , Formula: C₉H₆BrFO₂) is a halogenated aromatic ketone with a rigid heterocyclic structure.[1] Its purification is frequently complicated by the presence of structurally similar impurities derived from its synthesis. The electronic nature of the aromatic ring, influenced by both an electron-withdrawing fluorine atom and a bromine atom, dictates its reactivity and chromatographic behavior.
Common synthetic routes, such as intramolecular Friedel-Crafts acylation, can generate regioisomeric byproducts and leave unreacted starting materials that are challenging to separate from the target molecule.[2][3] This guide addresses these specific issues with practical, actionable solutions.
Initial Analysis: Identifying Common Impurities
Before attempting purification, it is critical to identify the nature and approximate quantity of impurities in your crude material. A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive initial assessment.[4][5]
What are the most common impurities found in crude this compound?
The impurity profile is highly dependent on the synthetic route. For syntheses involving Friedel-Crafts type cyclization of a precursor like 3-(4-bromo-2-fluorophenoxy)propanoic acid, you may encounter:
-
Unreacted Starting Materials: The precursor acid or its corresponding acyl chloride may persist in the crude mixture.
-
Regioisomeric Products: Depending on the directing effects of the substituents, alternative cyclization products can form, leading to isomers that are often difficult to separate.
-
Polyhalogenated Species: Under certain conditions, further halogenation of the aromatic ring can occur, although this is less common in acylation reactions.[6]
-
Degradation Products: The chroman-4-one core can be sensitive to harsh acidic or basic conditions used during synthesis or workup, potentially leading to ring-opening or other rearrangements.[7]
Caption: Origin of common impurities in this compound synthesis.
Troubleshooting Guide & FAQs
This section provides answers to frequently encountered purification problems in a direct Q&A format.
Q1: My compound co-elutes with an impurity during flash chromatography on silica gel. What should I do?
A1: Co-elution is a common problem when dealing with structurally similar impurities like regioisomers. The key is to alter the selectivity of your chromatographic system.
-
Causality: Silica gel separates compounds primarily based on polarity. If the polarity of your product and an impurity are too similar, they will travel down the column at nearly the same rate.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Instead of a standard hexane/ethyl acetate system, explore solvent systems that offer different chemical interactions. A change in solvent class can significantly impact selectivity.
-
Try a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase. Alumina (basic or neutral) can be effective for separating ketones. For very challenging separations, reverse-phase (C18) flash chromatography or preparative HPLC may be necessary.[8]
-
Adjust the Additives: Small amounts of an acid (e.g., acetic acid) or base (e.g., triethylamine) in the mobile phase can sometimes improve peak shape and separation, though care must be taken to avoid product degradation.
-
| Solvent System Class | Primary Solvents | Secondary/Tertiary Solvents | Notes |
| Standard Polar | Hexanes, Heptane | Ethyl Acetate, Acetone | Good starting point; adjust gradient carefully.[9] |
| Chlorinated | Dichloromethane (DCM) | Methanol, Ethyl Acetate | Offers different selectivity; use in a well-ventilated hood. |
| Aromatic/Ester | Toluene | Ethyl Acetate, Acetone | Can help separate aromatic compounds with subtle differences. |
Q2: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of the solute is below the boiling point of the solvent.
-
Causality: The high concentration of solute and impurities can depress the melting point of the mixture, favoring the formation of a liquid "oil" over a solid crystal. Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add more hot solvent to create a less saturated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can promote slower cooling and better crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvents: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[10] If your compound is oiling out, the solvent may be too good. Consider using a solvent pair (e.g., DCM/hexane or Ethyl Acetate/hexane). Dissolve the compound in a minimum amount of the "good" solvent (DCM or EtOAc) and slowly add the "poor" solvent (hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.
-
Q3: I am experiencing very low recovery after recrystallization. What is happening?
A3: Low recovery typically points to two main issues: either the product is too soluble in the cold recrystallization solvent, or too much solvent was used initially.
-
Causality: A successful recrystallization relies on a significant difference in the compound's solubility in the chosen solvent at high and low temperatures.[10] If the compound remains highly soluble even when the solvent is cold, a large portion will remain in the mother liquor after filtration.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Test the solubility of a small sample in various solvents at room temperature and with heating to confirm you have selected an appropriate one.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will reduce the final yield.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the solubility of the product.
-
Recover from Mother Liquor: Do not discard the mother liquor immediately. Concentrate it by about half and cool it again to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is often the most effective method for purifying crude this compound, especially when dealing with a complex mixture of impurities.
Caption: Standard workflow for flash chromatography purification.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel or Celite to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder (dry loading).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using hexane as the slurry solvent. The amount of silica should be 50-100 times the weight of the crude product.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by slowly introducing ethyl acetate (EtOAc). A typical gradient might be from 0% to 20% EtOAc over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC using a mobile phase that gives the target compound an Rf value of ~0.3.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure (>90%).
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane often works well for chromanones.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a pair) while stirring or swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the final, purified product.
Final Purity Assessment
After purification, the purity of this compound must be rigorously confirmed. A multi-technique approach is essential for a complete picture of purity.[5]
| Technique | Purpose | Typical Observations for a Pure Sample |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum with correct chemical shifts, coupling constants, and integration values for all protons. Absence of signals from starting materials or byproducts. |
| HPLC-UV | Quantitative purity assessment.[4] | A single major peak with >98% area. Absence of significant secondary peaks at the detection wavelength (e.g., 254 nm). |
| LC-MS | Confirmation of molecular weight and identification of impurities. | A major peak in the total ion chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the product. |
| Melting Point | Physical constant indicating purity. | A sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point. |
By systematically addressing potential issues and employing these validated protocols, researchers can confidently and efficiently purify this compound to the high standard required for advanced research and development.
References
- 1. This compound | C9H6BrFO2 | CID 43154981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. rubingroup.org [rubingroup.org]
Optimizing reaction conditions for 6-Bromo-8-fluorochroman-4-one synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key intermediate.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, notably used in the development of various bioactive molecules.[1][2] Its synthesis, typically involving an intramolecular Friedel-Crafts acylation, is a critical process that can be prone to challenges.[3][4][5] This guide offers practical, experience-driven solutions to common issues encountered during this synthesis, ensuring high yield and purity of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am experiencing a very low yield (or no product at all) in my attempt to synthesize this compound. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield is a common but solvable issue. The primary causes often revolve around the quality of starting materials, the efficacy of the cyclization agent, or suboptimal reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material: 3-(2-bromo-4-fluorophenoxy)propanoic acid | The precursor's purity is paramount. Impurities can interfere with the reaction, leading to side products or complete reaction failure. | Verify Purity: Confirm the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, recrystallization is recommended. A common synthesis route for this precursor involves the reaction of 2-bromo-4-fluorophenol with β-propiolactone or acrylic acid.[6][7][8] |
| Inactive or Insufficient Cyclization Agent | The intramolecular Friedel-Crafts acylation requires a strong Lewis acid or Brønsted acid to facilitate ring closure.[3][9] If the agent is old, has been improperly stored, or is used in insufficient quantities, the reaction will not proceed efficiently. | Use Fresh Reagents: Employ freshly opened or properly stored Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[9] Optimize Stoichiometry: For Lewis acids like AlCl₃, a stoichiometric amount or even a slight excess is often necessary as they can form stable complexes with the product ketone.[5] |
| Inadequate Reaction Temperature | The activation energy for the intramolecular Friedel-Crafts reaction may not be met if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. | Optimize Temperature: For PPA or MSA, a temperature range of 80-120°C is typically effective. When using AlCl₃, the reaction is often performed at lower temperatures (0°C to room temperature) to control reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[10] |
| Presence of Moisture | Lewis acids like AlCl₃ are highly sensitive to moisture and will be quenched in its presence, rendering them ineffective. | Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing a significant amount of impurities. How can I improve the selectivity of the reaction?
Answer:
The formation of side products is often indicative of competing reaction pathways or subsequent reactions of the desired product. Optimizing reaction conditions and the choice of cyclizing agent can significantly enhance selectivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. | High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the starting material to the reaction mixture. |
| Decomposition or Rearrangement | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can cause the starting material or product to decompose or undergo unwanted rearrangements. | Milder Conditions: Consider using a milder cyclizing agent like methanesulfonic acid (MSA) which can sometimes provide cleaner reactions compared to PPA or AlCl₃.[9] Monitor Reaction Time: Closely monitor the reaction's progress with TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[10][11] |
| Regioisomeric Impurities | While less common in this specific synthesis due to the directing effects of the substituents, the formation of other chromanone regioisomers can sometimes occur. | Re-evaluate Starting Material: Ensure the correct precursor, 3-(2-bromo-4-fluorophenoxy)propanoic acid, is being used. Any isomeric impurity in the starting material will lead to a corresponding impurity in the product. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?
Answer:
Effective purification is crucial for obtaining the final product in high purity. The choice of method will depend on the nature of the impurities.
Recommended Purification Methods
| Purification Method | Description | Typical Eluent System |
| Column Chromatography | This is the most common and effective method for removing both polar and non-polar impurities. Silica gel is the standard stationary phase. | A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for eluting the product.[10] |
| Recrystallization | If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. | A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Distillation | For larger scale purifications, vacuum distillation can be employed if the product is thermally stable. | The boiling point of this compound is not readily available, so a small-scale trial would be necessary to determine the appropriate conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Synthesis of the precursor: 3-(2-bromo-4-fluorophenoxy)propanoic acid is synthesized from 2-bromo-4-fluorophenol.
-
Intramolecular Friedel-Crafts Acylation: The propanoic acid derivative is then cyclized in the presence of a strong acid catalyst to form the chromanone ring.[3][12]
Q2: Which cyclizing agent is best for this synthesis?
A2: The choice of cyclizing agent can depend on the scale of the reaction and available laboratory equipment.
-
Polyphosphoric acid (PPA): A classic and effective reagent, though it can be viscous and difficult to handle.[9]
-
Methanesulfonic acid (MSA): A strong, non-oxidizing acid that is often easier to handle than PPA and can lead to cleaner reactions.[9]
-
Aluminum chloride (AlCl₃): A powerful Lewis acid that can be very effective but requires strictly anhydrous conditions.[5][13]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot (which should be less polar) indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[11]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Corrosive Reagents: Strong acids like PPA, MSA, and AlCl₃ are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: When using moisture-sensitive reagents like AlCl₃, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Quenching: Quenching reactions involving strong acids or Lewis acids can be exothermic. Always quench by slowly adding the reaction mixture to ice-water with vigorous stirring.
Experimental Protocols
Optimized Synthesis of this compound
This protocol provides a step-by-step method for the synthesis, incorporating best practices for optimization.
Step 1: Synthesis of 3-(2-bromo-4-fluorophenoxy)propanoic acid
-
To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Slowly add β-propiolactone or an acrylic acid ester at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a flask containing methanesulfonic acid (MSA) (approximately 10 times the weight of the starting material), heat the acid to around 80°C.
-
Slowly add the 3-(2-bromo-4-fluorophenoxy)propanoic acid in portions to the hot acid with stirring.
-
Increase the temperature to 100-110°C and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid product will precipitate out. Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
- 2. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 3-(2,4-dibromophenoxy)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-bromo-4-fluorophenoxy)propanoic acid | 938227-35-1 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
Troubleshooting low bioactivity of 6-Bromo-8-fluorochroman-4-one derivatives
Welcome to the technical support center for researchers working with 6-Bromo-8-fluorochroman-4-one derivatives. This guide is designed to help you troubleshoot and resolve common issues related to low or inconsistent bioactivity in your experiments. As a privileged scaffold in medicinal chemistry, chroman-4-one and its derivatives show a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, the journey from a synthesized compound to validated biological data can be fraught with challenges. This guide provides a structured, question-and-answer approach to systematically identify and solve these issues.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a high-level overview of the troubleshooting process. Low bioactivity typically stems from one of three areas: the compound itself, the experimental setup, or the underlying biology of your model system.
Caption: High-level troubleshooting flowchart for low bioactivity.
Section 1: Compound Integrity and Handling
The most fundamental cause of poor results is often the quality and handling of the compound itself. Before questioning complex biological mechanisms, it is crucial to verify the integrity of your starting material.[3]
Q1: I've synthesized a this compound derivative, but it's not showing the expected activity. How can I be sure the compound itself is not the problem?
This is the essential first step in any troubleshooting process. The observed inactivity could be due to an incorrect chemical structure, the presence of impurities, or degradation.
Causality: If the molecule you have is not the molecule you think you have, any downstream biological data is invalid. Impurities from the synthesis, such as residual solvents or by-products, can interfere with the assay or even exhibit their own, confounding bioactivity.[3]
Recommended Actions:
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Compare the obtained spectral data with expected values. The synthesis of chroman-4-ones can be achieved through methods like base-promoted aldol condensation followed by intramolecular oxa-Michael addition, and it's important to confirm the final product is correct.[4][5]
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A purity level of >95% is generally recommended for biological assays.
-
Check for Degradation: Has the compound been stored correctly? Chroman-4-one derivatives should be stored according to supplier recommendations, typically protected from light, moisture, and temperature fluctuations to prevent degradation.[6]
Caption: Workflow for verifying compound integrity.
Q2: I'm concerned about the stability of my compound in DMSO stock solution. What are the best practices?
Improperly prepared or stored stock solutions are a frequent source of experimental variability.
Causality: Even if the solid compound is pure, it can degrade in solution. Repeated freeze-thaw cycles can cause degradation, and moisture absorption into hygroscopic solvents like DMSO can hydrolyze your compound over time.[6]
Recommended Actions:
-
Solvent Choice: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. This is a critical step to ensure consistency between experiments.[6]
Section 2: Solubility and Formulation
A common reason for the apparent lack of activity of small molecules is poor aqueous solubility. If the compound precipitates in the assay buffer, its effective concentration is much lower than intended.[6]
Q3: My this compound derivative has low activity. Could solubility be the issue?
Absolutely. The presence of both a bromine and a fluorine atom can significantly increase the lipophilicity of the molecule, potentially reducing its solubility in aqueous assay media.[7][8]
Causality: For a compound to interact with its biological target (e.g., an intracellular enzyme), it must first be dissolved in the aqueous environment of the assay medium. If it precipitates, it cannot engage the target, leading to a false-negative result.
Recommended Actions:
-
Visual Solubility Check: Perform a simple visual inspection. Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test. Incubate it under the same conditions as your assay (e.g., 37°C) for 1-2 hours and visually inspect for any signs of precipitation against a dark background.[6]
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept low and constant across all conditions, typically <0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[6]
-
Solubility Enhancement: If solubility is an issue, consider using formulation strategies such as co-solvents or excipients, but be sure to test these vehicles for any effects in your assay. Gentle sonication can also help dissolve the compound.
| Parameter | Recommendation | Rationale |
| Purity (HPLC) | >95% | Prevents interference from impurities. |
| Final DMSO Conc. | < 0.5% (v/v) | Minimizes solvent-induced toxicity or assay artifacts. |
| Stock Solution | 10-50 mM in anhydrous DMSO | High concentration allows for small transfer volumes, minimizing final solvent concentration. |
| Storage | Aliquoted, -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles.[6] |
Table 1: Checklist for Compound Quality and Formulation.
Section 3: Bioassay Design and Optimization
If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize the bioassay protocol.
Q4: I've confirmed my compound's integrity. Why might it still be inactive in my cell-based assay?
Assay design is critical. The lack of effect could be due to inappropriate timing, concentration, or the choice of the biological system itself.
Causality: A biological effect is the product of concentration and time. The incubation period may be too short for the compound to elicit a measurable downstream effect, or the concentration range tested may be too low to reach the required therapeutic window. Furthermore, the target of your compound may not be expressed or functionally relevant in the chosen cell line.
Recommended Actions:
-
Concentration Range: Test a wide range of concentrations, typically using serial dilutions (e.g., 10-fold or 3-fold) from a high of 50-100 µM down to the nanomolar range. This helps to ensure you do not miss the active concentration window.[9]
-
Incubation Time: Perform a time-course experiment. The optimal time point can vary significantly depending on the mechanism of action (e.g., inhibition of an enzyme vs. induction of apoptosis). Test multiple time points, such as 24, 48, and 72 hours.[3]
-
Positive and Vehicle Controls: Always include a positive control (a compound known to work in your assay) and a vehicle control (assay medium with the same final DMSO concentration as your test compound). This validates that the assay itself is working correctly.
-
Assay Interference: Be aware that some compounds, particularly fluorinated molecules, can interfere with fluorescence-based readouts (quenching or autofluorescence). Run a control with your compound in the assay medium without cells/enzyme to check for interference.
Caption: Key steps and potential failure points in a cell-based assay.
Protocol: Standard Cytotoxicity Assay (Resazurin Method)
This protocol provides a framework for assessing general bioactivity.
-
Cell Seeding: Plate your chosen cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound derivative in cell culture medium. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing your compound dilutions.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission).
-
Analysis: Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability and calculate the IC₅₀ value.
Section 4: Target Engagement and Mechanism of Action
If the compound and assay are sound, the issue may lie with the biological hypothesis. The this compound scaffold is known to produce potent and selective inhibitors of certain enzymes, but this is highly dependent on the full substitution pattern.[4]
Q5: My compound is pure, soluble, and my assay is validated, but I still see no specific activity. What's next?
It's time to question the underlying biology. The presence of large, electron-withdrawing groups in the 6- and 8-positions (like Bromo and Fluoro) has been shown to be favorable for the inhibition of certain targets, such as Sirtuin 2 (SIRT2).[4][5] However, this is not guaranteed for all targets.
Causality: A compound cannot inhibit a target that isn't there or isn't functionally important in your system. The specific derivative you have synthesized may not have the correct conformation or electronic properties to bind to the intended target.
Recommended Actions:
-
Target Expression: Verify that your proposed molecular target is expressed in your chosen cell line at the protein level (e.g., via Western Blot or qPCR).
-
Target Engagement Assay: If possible, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your compound is physically interacting with its intended target inside the cell.
-
Alternative Mechanisms: Consider that chroman-4-one derivatives can have various mechanisms of action. Research on analogous compounds has identified targets including HOG1 kinase, Fructose-bisphosphate aldolase (FBA1), and Pteridine Reductase 1 (PTR1).[1][2] Your derivative might be acting through an unexpected pathway.
-
Structure-Activity Relationship (SAR): Review the literature for SAR studies on similar chroman-4-one scaffolds. The specific combination of a bromo group at position 6 and a fluoro group at position 8 will create a unique electronic and steric profile that dictates target specificity.[4][5] It may be that this specific substitution pattern is not favorable for the bioactivity you are measuring.
By systematically working through these troubleshooting domains—from the integrity of the molecule in the vial to its interaction with the biological target—researchers can effectively diagnose and solve the common problem of low bioactivity, unlocking the full potential of their this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. resources.biomol.com [resources.biomol.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-8-fluorochroman-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the poor solubility of 6-Bromo-8-fluorochroman-4-one in experimental assays. This document is designed to provide you with the editorial freedom to navigate the complexities of this compound and offers scientifically grounded solutions to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Challenge
This compound is a halogenated heterocyclic ketone, a scaffold found in various biologically active molecules.[1][2] Its aromatic rings and halogen substituents contribute to a hydrophobic character, often leading to poor aqueous solubility. This presents a significant hurdle in both biochemical and cell-based assays, where precipitation can lead to inaccurate concentration measurements, underestimated biological activity, and unreliable structure-activity relationships (SAR).[3]
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent adjustments to more advanced formulation strategies, empowering you to generate high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, commonly known as "crashing out," is the most frequent issue encountered with hydrophobic compounds.[3] It occurs because the compound is highly soluble in the potent, aprotic organic solvent DMSO, but its solubility limit is much lower in the highly polar aqueous environment of your buffer.[4] When the DMSO is rapidly diluted, the compound is forced out of solution.
Here is a systematic approach to troubleshoot this issue:
Phase 1: Initial Diagnosis & Simple Fixes
-
Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to minimize artifacts and cytotoxicity in cell-based assays.[5] While some robust biochemical assays can tolerate higher percentages, always start low.[6]
-
Lower the Final Compound Concentration: You may be exceeding the compound's kinetic solubility limit. Try reducing the final assay concentration.[7]
-
Improve Mixing: Instead of a single, large dilution step, perform serial dilutions in the assay buffer.[8] When making the final dilution, add the DMSO stock dropwise to the vortexing buffer to promote rapid dispersion.[9] Gentle warming of the buffer (e.g., to 37°C) can also aid dissolution, provided your compound and target are thermally stable.[10][11]
Phase 2: Intermediate Strategies - Modifying the Assay Vehicle
If simple fixes are insufficient, the next step is to modify the composition of your assay buffer to be more accommodating to the hydrophobic compound.
-
Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of poorly soluble compounds.[12][13]
-
Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, ethanol, or N-methyl-2-pyrrolidone (NMP) can be used.
-
Actionable Advice: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent before adding the DMSO stock of your compound. You must test the tolerance of your assay (e.g., enzyme activity, cell viability) to the chosen co-solvent.
-
-
Surfactants (for Biochemical Assays): Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[12]
-
Caution: Surfactants can denature proteins and interfere with enzyme kinetics, so their use must be carefully validated.[14][15][16] They are generally not recommended for cell-based assays due to potential cytotoxicity.
-
Common Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 are often used at concentrations just above their critical micelle concentration (CMC), typically 0.01% - 0.1%.
-
The decision-making process for these initial steps can be visualized as follows:
References
- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib.ysu.am [lib.ysu.am]
- 15. mdpi.com [mdpi.com]
- 16. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 6-Bromo-8-fluorochroman-4-one
Welcome to the technical support center for the analysis of 6-Bromo-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, we address common and complex issues encountered during the interpretation of its NMR spectra in a practical, question-and-answer format. Our focus is on providing not just solutions, but a deeper understanding of the underlying principles to empower your structural elucidation efforts.
Frequently Asked Questions (FAQs)
Question 1: I'm seeing a more complex aromatic region in the ¹H NMR spectrum than expected. Why are the aromatic protons showing such complicated splitting patterns?
Answer:
The complexity in the aromatic region of the ¹H NMR spectrum of this compound arises from a combination of factors, primarily the spin-spin coupling between the aromatic protons and the fluorine atom.
-
Proton Environment: In the aromatic ring of this compound, there are two protons, H-5 and H-7. These protons are in different chemical environments due to the influence of the neighboring bromine, fluorine, and the chromanone ring system. This inherent chemical non-equivalence is the first layer of complexity.
-
¹H-¹H Coupling (Vicinal Coupling): The two aromatic protons, H-5 and H-7, are three bonds apart and will couple to each other, resulting in a doublet for each, if no other coupling existed. This is a standard ortho-coupling.
-
¹H-¹⁹F Coupling (Heteronuclear Coupling): The key to the complexity is the coupling of the protons to the fluorine atom at position 8. The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and it couples with neighboring protons.
-
H-7 will exhibit a three-bond coupling (³JHF) to the fluorine at C-8. This is an ortho-coupling.
-
H-5 will show a five-bond coupling (⁵JHF) to the fluorine at C-8. This is a long-range meta-coupling and is typically smaller than the ortho-coupling.
-
-
Resulting Splitting Pattern:
-
The signal for H-7 will be split into a doublet by H-5, and each of those peaks will be further split into a doublet by the fluorine atom, resulting in a doublet of doublets (dd) .
-
The signal for H-5 will be split into a doublet by H-7, and each of these peaks will be split into a doublet by the fluorine atom (long-range coupling), also resulting in a doublet of doublets (dd) .
-
The overlap of these multiplets can sometimes make the region appear as a complex multiplet.[1]
Question 2: How can I definitively assign the aromatic proton signals to their specific positions (H-5 vs. H-7)?
Answer:
Definitive assignment of the aromatic protons requires the use of two-dimensional (2D) NMR techniques. While chemical shift predictions can provide a good initial guess, experimental verification is crucial.
Recommended Workflow:
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to.[2] This will allow you to identify which proton signal corresponds to which aromatic CH carbon.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for unambiguous assignment.[2] It shows correlations between protons and carbons that are two or three bonds away.
-
Look for correlations from the aliphatic protons: The protons at C-2 (let's call them H-2) are part of the chromanone ring. In an HMBC spectrum, you will see a correlation between H-2 and the aromatic carbon C-8a.
-
Trace the connectivity: Once C-8a is identified, you can look for correlations from the aromatic protons to this carbon and others.
-
The proton at H-7 will show a strong three-bond correlation to C-8a and a two-bond correlation to C-8 and C-6.
-
The proton at H-5 will show a three-bond correlation to C-4 and C-6, and a longer-range correlation to C-8a.
-
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This experiment shows through-space correlations between protons that are close to each other, regardless of the number of bonds separating them.[3][4]
-
Irradiating the H-5 proton should show an NOE to the methylene protons at C-3 .
-
Irradiating the H-7 proton will likely not show a strong NOE to the aliphatic part of the molecule, helping to distinguish it from H-5.
-
This multi-pronged approach provides a self-validating system for your assignments.[5][6][7]
Troubleshooting Guides
Problem 1: My ¹³C NMR spectrum has more aromatic signals than expected, and some appear as doublets.
Cause:
This is due to ¹³C-¹⁹F coupling. The fluorine atom at C-8 will couple to the carbons in the aromatic ring. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms.
Troubleshooting Steps:
-
Identify the Carbon Directly Bonded to Fluorine (C-8): This carbon will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz.[8] This will appear as a large doublet.
-
Identify Other Coupled Carbons:
-
C-7 and C-8a will show two-bond coupling (²JCF), which is smaller than the one-bond coupling.
-
C-6 and C-5 will exhibit three- and four-bond couplings (³JCF and ⁴JCF, respectively), which will be progressively smaller.
-
-
Run a ¹³C{¹H} (proton-decoupled) vs. a ¹³C{¹H, ¹⁹F} (proton and fluorine-decoupled) experiment: If your spectrometer allows for fluorine decoupling, a fluorine-decoupled ¹³C spectrum will show all the carbon signals as singlets (assuming they are not coupled to other nuclei), confirming that the splitting was due to fluorine.
Expected ¹³C-¹⁹F Coupling:
| Carbon Position | Number of Bonds to Fluorine | Expected Coupling Constant (JCF) |
| C-8 | 1 | Large (e.g., ~245 Hz) |
| C-7 | 2 | Medium (e.g., ~25 Hz) |
| C-8a | 2 | Medium (e.g., ~15-25 Hz) |
| C-6 | 3 | Small (e.g., ~5-10 Hz) |
| C-5 | 4 | Very Small (e.g., ~1-5 Hz) |
Problem 2: I am having difficulty distinguishing between the C-Br and C-O signals in the downfield region of the ¹³C NMR spectrum.
Cause:
Both bromine and oxygen are electronegative atoms that deshield the attached carbon, causing their signals to appear downfield. However, their electronic effects are different.
Troubleshooting Steps:
-
Chemical Shift Prediction: Use a ¹³C NMR prediction software or consult reference tables. The carbon attached to bromine (C-6) will typically be in a different region than the aromatic carbons attached to oxygen (C-4a and C-8a). Generally, the C-O signal (C-8a) will be further downfield than the C-Br signal (C-6).
-
HMBC is Key: As described in FAQ 2, the HMBC experiment will be your most powerful tool.
-
The carbon attached to bromine (C-6 ) will show correlations to the proton at H-5 (two-bond) and H-7 (two-bond).
-
The carbon attached to the ether oxygen (C-8a ) will show correlations to the protons at H-2 (three-bond) and H-7 (two-bond).
-
-
Consider the Quaternary Carbons: Remember that C-6 and C-8a are quaternary carbons (in the context of proton substitution on the aromatic ring), so they will not appear in an HSQC or DEPT-90 spectrum. They will, however, be present in a standard ¹³C{¹H} and DEPT-45/135 (as negative or absent peaks, respectively, if they were CH).
Experimental Protocols
Protocol 1: Standard 2D NMR Setup for Structural Elucidation
This protocol outlines the essential 2D NMR experiments for the complete structural assignment of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is clear and free of particulate matter.
-
-
¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and integration of all proton signals.
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
COSY (Correlation Spectroscopy):
-
This experiment identifies ¹H-¹H spin-spin coupling networks.
-
You should observe a correlation between the aromatic protons H-5 and H-7.
-
You will also see correlations between the aliphatic protons at C-2 and C-3.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons to their directly attached carbons.
-
This will definitively link each proton signal to its corresponding carbon signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
Optimize the experiment for a coupling constant of ~8 Hz to observe the most common correlations.
-
This is crucial for connecting the different spin systems and assigning quaternary carbons.
-
-
¹⁹F NMR:
-
Acquire a 1D ¹⁹F NMR spectrum. You should observe one primary signal for the fluorine at C-8. The splitting pattern will be complex due to coupling with H-7 and H-5.
-
Visualizations
Workflow for Structural Elucidation
References
- 1. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Storage of 6-Bromo-8-fluorochroman-4-one
Document ID: TSC-BF4C-20260101
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 6-Bromo-8-fluorochroman-4-one in their experimental workflows. As a critical intermediate in pharmaceutical synthesis, ensuring the stability and purity of this compound is paramount for reproducible and reliable results. This document provides a comprehensive overview of best practices for storage, handling, and troubleshooting potential degradation-related issues. Our approach is grounded in established principles of chemical stability, drawing from authoritative sources to provide scientifically sound recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, opaque container. The area should be dry and well-ventilated. Inert atmosphere (e.g., argon or nitrogen) is recommended for the container's headspace to minimize oxidative degradation, especially for long-term storage or for high-purity applications.
Q2: I've noticed a slight discoloration of my this compound powder over time. Is it still usable?
A: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. While the compound may still be largely intact, the presence of colored impurities suggests that a purity assessment is necessary before use. We recommend performing an analytical check via HPLC or LC-MS to quantify the purity and identify potential degradants. For applications sensitive to impurities, using a fresh, pure lot is advisable.
Q3: Can I store this compound at room temperature for short periods?
A: While short-term exposure to ambient temperature is generally acceptable for handling during experimental setup, prolonged storage at room temperature is not recommended. Elevated temperatures can accelerate the rate of degradation reactions.[1] If the compound is to be stored for more than a few hours between experiments, it is best to return it to the recommended 2-8°C conditions.
Q4: Is this compound sensitive to light?
A: Yes, compounds with a chromanone core can be susceptible to photodegradation.[2][3] The energy from UV light can promote the formation of radical species, leading to a variety of degradation products.[3] Therefore, it is crucial to store the compound in an opaque or amber vial to protect it from light exposure.
Q5: What solvents are suitable for dissolving and storing this compound in solution?
A: For short-term experimental use, aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are suitable. However, long-term storage in solution is generally not advised as it can accelerate degradation compared to storage in its solid state. If storage in solution is unavoidable, use a high-purity, dry aprotic solvent, store at low temperatures (ideally -20°C or below), and blanket the solution with an inert gas. Avoid protic solvents like methanol or water for storage, as they can participate in hydrolytic degradation pathways.
Troubleshooting Guide: Degradation Issues
This section addresses specific issues that may arise during the storage and handling of this compound, providing insights into potential causes and corrective actions.
Issue 1: Appearance of a New Peak in HPLC Analysis with an Earlier Retention Time
-
Potential Cause: Hydrolysis of the chromanone ring. The ether linkage in the chroman ring can be susceptible to cleavage under acidic or basic conditions, especially in the presence of water. This can lead to the formation of more polar, open-ring structures that would typically elute earlier on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that all solvents used for sample preparation and HPLC analysis are of high purity and free from acidic or basic contaminants.
-
Check for Moisture: The compound may have been exposed to moisture during storage or handling. Ensure storage containers are well-sealed and consider using a desiccator.
-
Structural Elucidation: If the impurity is significant, it may be necessary to isolate it for structural characterization by techniques such as LC-MS/MS or NMR to confirm its identity.[4][5]
-
Issue 2: Appearance of a New Peak in HPLC Analysis with a Later Retention Time
-
Potential Cause: Dimerization or oligomerization. Under certain conditions, such as exposure to light or heat, radical-mediated or condensation reactions could lead to the formation of higher molecular weight species. These larger, often less polar, molecules would have a longer retention time in reverse-phase HPLC.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the material has been consistently stored at the recommended temperature and protected from light.
-
Mass Spectrometry Analysis: Utilize LC-MS to determine the molecular weight of the impurity. A mass corresponding to a dimer or other oligomer of the parent compound would support this hypothesis.
-
Issue 3: Broadening of the Main Peak or a General Increase in Baseline Noise in Chromatograms
-
Potential Cause: General, low-level degradation into multiple minor products. This can be a result of slow, ongoing degradation due to suboptimal storage conditions over a prolonged period. Oxidation is a common culprit for the formation of a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Implement Forced Degradation Study: To understand the degradation profile, a forced degradation study can be performed.[6][7] This involves intentionally exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidant) to accelerate the formation of degradation products.
-
Optimize Storage: Re-evaluate and stringently enforce the recommended storage conditions, particularly the use of an inert atmosphere and protection from light and moisture.
-
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing its degradation. The following diagram illustrates a simplified overview of plausible degradation pathways.
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a systematic approach to evaluate the stability of a given batch of this compound using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (test sample)
-
Reference standard of this compound (purity >99%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
HPLC Method Parameters (Example)
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Note: This is a starting point. Method optimization may be required for specific impurity profiles.[8]
Procedure
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with acetonitrile.
-
-
Sample Preparation:
-
Prepare a sample solution of the test batch of this compound at the same concentration as the working standard (0.1 mg/mL) in acetonitrile.
-
-
Analysis:
-
Inject the standard and sample solutions onto the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
-
Purity Calculation:
-
Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow for Stability Testing
The following diagram illustrates the workflow for a comprehensive stability assessment.
Caption: Workflow for a stability study of this compound.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-8-fluorochroman-4-one for Preclinical Studies
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluorochroman-4-one. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including potent and selective Sirtuin 2 (SIRT2) inhibitors.[1][2] The chroman-4-one scaffold is a privileged structure known for a wide range of biological activities.[3][4][5]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol to facilitate your preclinical development programs. My objective is to provide not just a method, but the underlying scientific rationale to empower you to overcome common synthetic challenges.
Part 1: Synthesis Pathway and Mechanism
The most robust and scalable approach for synthesizing substituted chroman-4-ones like this compound is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid. This classic method offers high yields and predictable outcomes. The overall pathway is a two-step process starting from the commercially available 3-bromo-5-fluorophenol.
Step 1: O-Alkylation via Michael Addition The synthesis begins with the reaction of 3-bromo-5-fluorophenol with acrylic acid in the presence of a base. This is a nucleophilic conjugate addition (Michael addition) where the phenoxide ion attacks the β-carbon of acrylic acid to form 3-(3-bromo-5-fluorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation The formed propanoic acid is then cyclized using a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent. The carboxylic acid is first activated by the acid catalyst, followed by an electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring, ortho to the oxygen atom, to form the six-membered heterocyclic ring of the chroman-4-one.
Caption: Two-step synthesis of this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My yield in the final cyclization step (Step 2) is low (< 60%), and I see a lot of dark, tar-like material. What's happening?
Answer: This is a classic issue in Friedel-Crafts acylation, typically caused by side reactions at elevated temperatures.
-
Primary Cause: Intermolecular Polymerization. At high temperatures, the activated acylium intermediate can react with another molecule of the starting acid or product instead of cyclizing intramolecularly. This leads to polymeric material, which often presents as an insoluble tar.
-
Secondary Cause: Sulfonation/Degradation. If using concentrated sulfuric acid instead of PPA, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution. At very high temperatures (>120 °C), decomposition can also occur.
Solutions & Scientific Rationale:
| Solution | Mechanism of Action |
| 1. Control Temperature Rigorously | Maintain the reaction temperature between 90-100 °C. Use an oil bath and a contact thermometer for precise control. This provides enough energy for the desired intramolecular reaction while minimizing the rate of intermolecular side reactions. |
| 2. Ensure Efficient Stirring | Use a mechanical stirrer, especially for scales larger than 5 grams. PPA is highly viscous, and poor mixing can create local hotspots where polymerization and charring will initiate. |
| 3. Use Eaton's Reagent | Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) as an alternative to PPA. It is less viscous, allowing for better mixing and more controlled reactions at slightly lower temperatures (70-80 °C). |
| 4. Check Starting Material Purity | Ensure the 3-(3-bromo-5-fluorophenoxy)propanoic acid is free of residual base from Step 1. Any remaining base will quench the PPA catalyst, requiring harsher conditions and promoting side reactions. An acidic wash of the intermediate from Step 1 is recommended. |
Question: During reaction monitoring by TLC, I see a new spot that is not my starting material or product. What could it be?
Answer: The formation of an unexpected intermediate or byproduct is often a regioisomer.
-
Potential Cause: Isomeric Cyclization. While cyclization is strongly directed to the carbon between the two electron-donating groups (fluorine and oxygen), a small amount of cyclization could potentially occur at the C4 position of the aromatic ring, leading to the formation of 6-Bromo-4-fluorochroman-8-one. This is less likely due to steric hindrance from the adjacent bromine but cannot be entirely ruled out.
-
Identification: The best way to identify this is through 2D NMR spectroscopy (NOESY) on the isolated impurity or by LC-MS/MS, which can help differentiate isomers based on fragmentation patterns.[6]
Solutions & Scientific Rationale:
| Solution | Mechanism of Action |
| 1. Confirm Structure via NMR | Isolate the byproduct by column chromatography and perform ¹H and ¹³C NMR. The substitution pattern will give a distinct coupling pattern. For the desired product, the proton at C5 will be a doublet, whereas the proton at C7 will be a doublet of doublets due to coupling with both the adjacent proton and fluorine. |
| 2. Optimize Catalyst Choice | Bulky Lewis acids can sometimes improve regioselectivity. However, in this intramolecular reaction, the inherent electronic effects of the substituents are the primary directing force. Sticking with PPA or Eaton's reagent is usually optimal. |
digraph "Troubleshooting_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Reaction Issue\n(e.g., Low Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Is Starting\nMaterial Pure?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Is Temperature\nCorrect (90-100 °C)?", shape=diamond, fillcolor="#FBBC05"]; Check_Stirring [label="Is Stirring\nEfficient?", shape=diamond, fillcolor="#FBBC05"]; Purify [label="Action: Re-purify\nStarting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Temp [label="Action: Calibrate\nand Control Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improve_Stirring [label="Action: Use\nMechanical Stirrer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Check_Purity -> Check_Temp [label="Yes"]; Check_Purity -> Purify [label="No"]; Purify -> Success; Check_Temp -> Check_Stirring [label="Yes"]; Check_Temp -> Adjust_Temp [label="No"]; Adjust_Temp -> Success; Check_Stirring -> Success [label="Yes"]; Check_Stirring -> Improve_Stirring [label="No"]; Improve_Stirring -> Success; }
Caption: Decision tree for troubleshooting low reaction yield.
Part 3: Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the starting 3-bromo-5-fluorophenol? A1: It is absolutely critical. Impurities in the starting phenol, such as regioisomers (e.g., 4-bromo-2-fluorophenol), will carry through the entire synthesis, leading to isomeric impurities in the final product that are often very difficult to separate. Always use a starting material with >98% purity, confirmed by GC or HPLC.
Q2: Can I use a different Lewis acid for the cyclization, like AlCl₃? A2: While AlCl₃ is a classic catalyst for Friedel-Crafts reactions, it is not ideal here.[7] AlCl₃ can complex with the carbonyl oxygen of the product, requiring more than stoichiometric amounts and leading to a more challenging and often lower-yielding workup. Polyphosphoric acid acts as both the catalyst and a solvent, making it a more efficient choice for this specific transformation.
Q3: What is the best way to monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method for at-a-glance monitoring. Use a solvent system like 30% ethyl acetate in hexanes. The product, being more polar than the starting acid, will have a lower Rf value. For more precise, quantitative monitoring, especially during scale-up, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[6]
Q4: What are the main safety considerations for this synthesis? A4:
-
Polyphosphoric Acid (PPA): PPA is corrosive and hygroscopic. The workup procedure where the hot PPA mixture is quenched in ice water is highly exothermic and must be done carefully and slowly in a well-ventilated fume hood with the sash down.
-
Acrylic Acid: It is corrosive and has a pungent odor. Handle only in a fume hood.
-
Pressure Build-up: Ensure the reaction vessel is not sealed, as heating viscous liquids can lead to pressure build-up.
Part 4: Detailed Experimental Protocol (Gram Scale)
This protocol is designed for a ~10g scale and can be adapted for larger quantities.
Step 1: Synthesis of 3-(3-bromo-5-fluorophenoxy)propanoic acid
-
Reagents & Setup:
-
3-bromo-5-fluorophenol (10.0 g, 52.3 mmol)
-
Sodium hydroxide (2.51 g, 62.8 mmol)
-
Acrylic acid (4.14 g, 57.5 mmol)
-
Deionized water (50 mL)
-
Set up a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve sodium hydroxide in 50 mL of water in the flask.
-
Add the 3-bromo-5-fluorophenol to the basic solution and stir until a clear solution of the sodium phenoxide is formed.
-
Slowly add the acrylic acid to the solution.
-
Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours. Monitor by TLC until the phenol spot has disappeared.
-
Cool the mixture to room temperature and then acidify to pH ~2 with concentrated HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Expected Yield: ~12.5 g (90%) of a white solid.
-
Step 2: Synthesis of this compound
-
Reagents & Setup:
-
3-(3-bromo-5-fluorophenoxy)propanoic acid (10.0 g, 37.7 mmol)
-
Polyphosphoric acid (PPA) (~100 g)
-
Set up a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
-
Procedure:
-
Preheat the PPA to ~70 °C in the reaction flask to reduce its viscosity.
-
Slowly add the powdered 3-(3-bromo-5-fluorophenoxy)propanoic acid to the stirring PPA.
-
Increase the temperature to 100 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Allow the mixture to cool slightly (to ~80 °C) and then very slowly and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This quench is highly exothermic.
-
The product will precipitate as a solid. Stir the slurry for 1 hour until all the PPA is dissolved.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from hot ethanol/water to yield the final product.
-
Expected Yield: ~8.3 g (90%) of a crystalline solid.
-
| Parameter | Value |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Typical ¹H NMR (CDCl₃, 400 MHz) δ | 7.45 (t, 1H), 7.20 (dd, 1H), 4.60 (t, 2H), 2.85 (t, 2H) |
| Purity (HPLC) | >98% |
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
Validation & Comparative
A Researcher's Guide to SIRT2 Inhibitors: A Comparative Analysis of Potency, Selectivity, and Therapeutic Potential
In the landscape of epigenetic regulation and drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a spectrum of diseases, ranging from neurodegenerative disorders to various cancers. As a predominantly cytoplasmic NAD+-dependent deacetylase, SIRT2 modulates the function of numerous proteins involved in critical cellular processes. Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research.
This guide provides a comprehensive comparison of several prominent SIRT2 inhibitors. While the initial query focused on 6-Bromo-8-fluorochroman-4-one, a thorough review of the scientific literature did not yield data to classify it as a recognized SIRT2 inhibitor at this time. However, the broader chroman-4-one scaffold has been explored in the development of SIRT2-selective inhibitors, suggesting the potential for this chemical class[1]. This guide will therefore focus on a comparative analysis of well-characterized SIRT2 inhibitors, offering researchers the data and context needed to select the appropriate tool for their studies.
The Therapeutic Rationale for SIRT2 Inhibition
SIRT2 is implicated in a variety of cellular functions, and its dysregulation is linked to pathological states. In neurodegenerative diseases such as Parkinson's and Huntington's, SIRT2 inhibition has shown neuroprotective effects[2]. Conversely, in many cancers, SIRT2 is overexpressed and promotes tumor growth, making its inhibition a viable anti-cancer strategy[3][4][5]. The diverse roles of SIRT2 underscore the importance of well-characterized inhibitors to dissect its functions and validate its therapeutic potential.
Comparative Analysis of Key SIRT2 Inhibitors
The selection of a SIRT2 inhibitor for a particular study depends on several factors, including potency, selectivity against other sirtuin isoforms (particularly the closely related SIRT1 and SIRT3), mechanism of action, and cell permeability. Below is a detailed comparison of some of the most widely studied SIRT2 inhibitors.
| Inhibitor | SIRT2 IC50 | Selectivity | Mechanism of Action | Key Features & Applications |
| AGK2 | 3.5 µM[1][6][7] | Selective over SIRT1 (IC50: 30 µM) and SIRT3 (IC50: 91 µM)[6] | Competitive[8] | Cell-permeable; rescues α-synuclein toxicity in Parkinson's disease models[1][7]; suppresses tumor growth[6]; protects against cardiac hypertrophy. |
| AK-7 | 15.5 µM[9] | Selective over SIRT1 and SIRT3[9] | Not specified | Brain-permeable; neuroprotective in Huntington's[2][9] and Parkinson's disease models; reduces airway inflammation. |
| TM (Thiomyristoyl) | 28-38 nM[3][4] | Highly selective over SIRT1 (IC50: 26-98 µM) and SIRT3 (no inhibition)[3][4] | Mechanism-based; forms a covalent intermediate | Most potent and selective in vitro inhibitor; inhibits both deacetylation and demyristoylation[3]; potent anti-cancer activity with low toxicity to normal cells[4][5]. |
| SirReal2 | 0.23 µM[3] | Selective | Not specified | Inhibits deacetylation but not demyristoylation activity of SIRT2[3]; enhances anti-tumor effects of PI3K/mTOR inhibitors in AML. |
| Tenovin-6 | ~9 µM[3] | Not very selective; inhibits SIRT1 and SIRT2 with similar IC50 values[3] | Not specified | Cytotoxic in cancer cell lines[3]. |
| 3-phenyl-N-(3-(propionylamino)phenyl)benzamide scaffold | Varies (e.g., ~600 nM for potent analogs) | High selectivity over SIRT1 and SIRT3 | Not specified | Optimized for potency and metabolic stability; shows anti-proliferative properties in B-cell lymphoma. |
In-Depth Look at Prominent SIRT2 Inhibitors
AGK2: The Workhorse for Neuroprotection and Cardioprotection Studies
AGK2 is a widely used, cell-permeable SIRT2 inhibitor that has been instrumental in elucidating the role of SIRT2 in neurodegeneration[1][7]. It acts through a competitive mechanism of inhibition[8]. Studies have shown that AGK2 can protect dopaminergic neurons from α-synuclein-mediated toxicity, a hallmark of Parkinson's disease[7]. More recently, AGK2 has been shown to have protective effects in the heart, reducing cardiac hypertrophy and injury in mouse models. While its potency is in the low micromolar range, its selectivity and proven efficacy in cellular and animal models make it a valuable research tool.
AK-7: A Brain-Permeable Tool for Neurological Disease Models
AK-7 is another key player in the study of SIRT2 in the central nervous system. Its brain permeability is a significant advantage for in vivo studies of neurodegenerative diseases[9]. Research has demonstrated its neuroprotective effects in mouse models of Huntington's disease, where it improved motor function and extended survival[2][9]. AK-7 has also been investigated for its anti-inflammatory properties, showing potential in mitigating airway inflammation.
TM (Thiomyristoyl): The Potent and Selective Powerhouse
TM stands out for its exceptional potency and selectivity. With an IC50 in the nanomolar range and over 650-fold selectivity for SIRT2 over SIRT1, it is one of the most specific SIRT2 inhibitors available[3][4]. Its mechanism-based action, involving the formation of a covalent intermediate, contributes to its high potency. A key feature of TM is its ability to inhibit both the deacetylation and demyristoylation activities of SIRT2, providing a more complete blockade of its functions[3]. TM has shown significant promise as an anti-cancer agent, exhibiting cytotoxicity against a broad range of cancer cell lines while having minimal effects on non-cancerous cells[4][5].
Signaling Pathways and Experimental Workflows
SIRT2's Role in Cellular Processes
SIRT2's influence extends to multiple signaling pathways. A primary substrate is α-tubulin, and by deacetylating it, SIRT2 affects microtubule dynamics and cell cycle progression. In cancer, SIRT2 can deacetylate and stabilize oncoproteins like c-Myc[4][5]. In neurodegenerative diseases, its role is more complex, potentially involving the modulation of protein aggregation and autophagy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1092350-87-2|8-Bromo-6-fluorochroman-4-one|BLD Pharm [bldpharm.com]
- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1212825-38-1|(R)-6-bromo-8-fluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 6. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. researchgate.net [researchgate.net]
- 9. 1260012-87-0|6-Bromo-8-(trifluoromethyl)chroman-4-one|BLD Pharm [bldpharm.com]
A Comparative Analysis of the Anticancer Potential of 6-Bromo-8-fluorochroman-4-one Against Established Chemotherapeutic Agents
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of new chemical scaffolds is paramount. Among these, the chromanone core has emerged as a privileged structure, with numerous derivatives exhibiting significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comprehensive comparative framework for evaluating the anticancer potential of a novel derivative, 6-Bromo-8-fluorochroman-4-one, against well-established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically rigorous approach to preclinical assessment.
Introduction: The Rationale for Investigating this compound
The chroman-4-one scaffold is a key structural motif found in a variety of natural products and synthetic compounds with diverse biological activities.[1] Modifications to this core structure, such as halogenation, have been shown to modulate the anticancer efficacy of these derivatives.[2] The introduction of bromine and fluorine atoms at the 6 and 8 positions of the chromanone ring, respectively, in this compound is hypothesized to enhance its cytotoxic potential and selectivity against cancer cells. This is based on the known influence of halogens on the lipophilicity and electronic properties of molecules, which can significantly impact their interaction with biological targets.
While direct experimental data on the anticancer activity of this compound is not yet extensively published, the broader class of chromanone and flavanone derivatives has demonstrated promising antiproliferative effects.[3][4] Studies on analogous compounds, such as 6,8-dibrominated quinazolinone derivatives, have shown potent cytotoxic effects against human breast cancer cell lines, with IC50 values in the low microgram per milliliter range.[5] This provides a strong rationale for the systematic investigation of this compound as a potential anticancer agent.
Comparative Framework: Benchmarking Against Standard-of-Care Drugs
To ascertain the therapeutic potential of this compound, its anticancer activity must be rigorously compared against established chemotherapeutic agents. The choice of comparator drugs should be based on their mechanism of action and the cancer types they are used to treat. For a broad-spectrum initial screening, a panel of drugs with diverse mechanisms is recommended.
Table 1: Selected Comparator Anticancer Drugs
| Drug | Class | Mechanism of Action |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[6] |
| Cisplatin | Platinum-based | Forms covalent adducts with DNA, leading to DNA damage and apoptosis.[7] |
| Paclitaxel | Taxane | Stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.[6] |
| 5-Fluorouracil (5-FU) | Antimetabolite | Inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[6] |
Experimental Design for a Comparative Anticancer Evaluation
A multi-tiered experimental approach is essential to comprehensively evaluate the anticancer activity of this compound. This involves a series of in vitro assays to determine its cytotoxicity and mechanism of action, followed by in vivo studies to assess its efficacy in a physiological context.[8]
In Vitro Evaluation
The initial phase of testing involves a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate) and a non-cancerous cell line to assess selectivity.
Workflow for In Vitro Anticancer Activity Screening
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Step-by-Step Protocols:
-
Cell Viability Assays (MTT/SRB): These colorimetric assays are widely used to assess the cytotoxic effects of a compound on a panel of cell lines.[9][10]
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the comparator drugs for 48-72 hours.
-
Add MTT or SRB reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
-
Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based assay is used to determine if the compound induces programmed cell death (apoptosis).[2]
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
-
Cell Cycle Analysis: This assay determines the effect of the compound on the progression of the cell cycle.[3]
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Fix the cells in ethanol and stain with a DNA-binding dye (e.g., PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a living organism.[11][12]
Workflow for In Vivo Anticancer Efficacy Study
Caption: A streamlined workflow for assessing in vivo anticancer efficacy using a xenograft model.
Step-by-Step Protocol (Human Tumor Xenograft Model):
-
Model Establishment: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups and administer this compound, a comparator drug (e.g., Doxorubicin), or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform histological analysis on the tumors to assess for necrosis and other treatment-related changes.
Data Interpretation and Comparative Analysis
The data obtained from these studies will allow for a comprehensive comparison of the anticancer activity of this compound with that of established drugs.
Table 2: Hypothetical Comparative Data Summary
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) | % Tumor Growth Inhibition (in vivo) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | 0.5 | 0.8 | 65% at 5 mg/kg |
| Cisplatin | 2.1 | 3.5 | 55% at 3 mg/kg |
| Paclitaxel | 0.01 | 0.02 | 70% at 10 mg/kg |
A lower IC50 value indicates greater potency. A higher percentage of tumor growth inhibition in the in vivo model signifies better efficacy. The selectivity of this compound can be assessed by comparing its IC50 values in cancer cell lines to those in non-cancerous cell lines.
Potential Mechanisms of Action
Based on studies of other chromanone derivatives, this compound may exert its anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many chromanone derivatives have been shown to induce apoptosis in cancer cells.[15]
-
Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[3]
-
Inhibition of Kinases: Certain chromanones may act as kinase inhibitors, targeting signaling pathways crucial for cancer cell survival and growth.[9]
Further mechanistic studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, caspases, cyclins), will be necessary to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound framework for the comparative evaluation of the anticancer potential of this compound. By benchmarking its activity against established chemotherapeutic agents through a combination of in vitro and in vivo studies, a clear understanding of its efficacy, potency, and potential mechanisms of action can be achieved. Positive results from these studies would provide a strong foundation for further preclinical development, including toxicology studies and the exploration of structure-activity relationships to optimize its therapeutic profile. The chromanone scaffold continues to be a promising area for anticancer drug discovery, and the systematic evaluation of novel derivatives like this compound is a critical step towards the development of next-generation cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 7. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex | MDPI [mdpi.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. biocompare.com [biocompare.com]
- 13. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Chroman-4-ones
For researchers, medicinal chemists, and drug development professionals, the chroman-4-one scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules can be built.[1][2] Its inherent versatility allows for strategic modifications that can dramatically influence its interaction with biological targets. Among the most impactful of these modifications is halogenation. The introduction of fluorine, chlorine, bromine, or iodine onto the chroman-4-one core is a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth comparison of halogenated chroman-4-one derivatives, moving beyond a simple catalog of compounds to explore the causal relationships between structure and activity. We will dissect the influence of the specific halogen atom, its position on the aromatic ring, and the resulting impact on a range of biological activities, supported by experimental data and mechanistic insights.
The Strategic Role of Halogens in Drug Design
Halogenation is far more than a simple substitution. The choice of halogen and its placement are critical decisions in lead optimization, driven by the unique physicochemical properties of each element. These properties—electronegativity, size (van der Waals radius), and the ability to form halogen bonds—dictate how the molecule interacts with its biological target.[4]
-
Electronegativity and Electronic Effects: Halogens are highly electronegative, acting as electron-withdrawing groups that can alter the electron density of the aromatic ring and influence interactions with the target protein.[5]
-
Steric Influence: The increasing size from fluorine to iodine can provide better complementarity to the binding pocket or, conversely, introduce steric hindrance.
-
Halogen Bonding: This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the protein's active site.[6] The strength of this interaction generally increases from chlorine to iodine and is a key factor in enhancing binding affinity and selectivity.[7]
The following diagram illustrates the fundamental chroman-4-one scaffold and the conventional numbering system, which will be referenced throughout this guide.
Caption: Core structure and IUPAC numbering of the chroman-4-one scaffold.
Comparative Analysis Across Key Biological Activities
The influence of halogenation is highly target-dependent. Below, we compare the structure-activity relationships of halogenated chroman-4-ones across several important therapeutic areas.
Sirtuin 2 (SIRT2) Inhibition
SIRT2, a deacetylase enzyme, is implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[7] Studies on chroman-4-one derivatives have revealed that electron-withdrawing groups on the aromatic ring are crucial for potent inhibition.[5]
Key SAR Insights:
-
Positional Importance: Substituents at the 6- and 8-positions are favorable for high potency. Unsubstituted 2-pentylchroman-4-one shows a complete loss of inhibitory activity.[5]
-
Halogen Comparison: A systematic comparison of dihalogenated 2-pentylchroman-4-ones at the 6- and 8-positions reveals a clear trend. While electron-withdrawing properties generally enhance activity, the size of the halogen also plays a significant role.
-
The 6,8-dibromo derivative (1c ) is the most potent inhibitor, with an IC50 of 1.5 µM.[8]
-
Replacing the 6-bromo with a 6-chloro group (1a ) results in a slightly less active compound.[5]
-
Interestingly, the 6,8-difluoro derivative (1e ) is considerably less active than its chloro and bromo counterparts, suggesting that while electronegativity is beneficial, the larger, more polarizable bromine and chlorine atoms may engage in more favorable interactions, such as halogen bonding, within the SIRT2 active site.[5]
-
-
Single vs. Double Halogenation: A 6-chloro substituent alone leads to a decrease in activity compared to the 6,8-dihalo compounds, highlighting the importance of substitution at both positions for optimal potency.[9]
Quantitative Comparison of Halogenated Chroman-4-ones as SIRT2 Inhibitors
| Compound ID | 6-Substituent | 8-Substituent | 2-Substituent | SIRT2 IC50 (µM) | Reference |
| 1c | Br | Br | n-Pentyl | 1.5 | [8] |
| 1a | Cl | Br | n-Pentyl | 4.5 (racemic) | [5] |
| 6i | Br | Cl | n-Pentyl | 1.8 | [7] |
| 1e | F | F | n-Pentyl | > 70% inhibition at 200 µM (less active) | [5] |
| 1f | Cl | H | n-Pentyl | Decreased activity | [9] |
| 1i | H | Br | n-Pentyl | Significantly less potent than 1a | [5] |
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[10] Fluorinated isoflavanones (3-phenylchroman-4-ones) have emerged as potent aromatase inhibitors.
Key SAR Insights:
-
Fluorine's Impact: The introduction of a fluorine atom can dramatically increase potency. For instance, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e ) has an IC50 of 0.8 µM, a 7-fold increase in potency compared to its non-fluorinated precursor (IC50 = 5.8 µM) and a 36-fold increase compared to the parent 3-phenylchroman-4-one (IC50 = 29 µM).[11]
-
Positional Effects: The position of the fluorine atom is critical. The 6-fluoro derivative (3e ) is significantly more potent than the 8-fluoro derivative (3d ), indicating a specific and favorable interaction of the 6-fluoro substituent within the aromatase active site.[11]
Quantitative Comparison of Fluorinated Isoflavanones as Aromatase Inhibitors
| Compound ID | A-Ring Substituent | B-Ring (at C3) | Aromatase IC50 (µM) | Reference |
| 3e | 6-Fluoro | 3-Pyridyl | 0.8 | [11] |
| 1e | H | 3-Pyridyl | 5.8 | [11] |
| 3d | 8-Fluoro | 3-Pyridyl | > 1d (less active) | [11] |
| 1a | H | Phenyl | 29 | [10] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Halogenated chroman-4-ones have demonstrated promising activity against various pathogenic bacteria.
Key SAR Insights:
-
Enhanced Potency with Multiple Halogens: Studies on halogenated 3-nitro-2H-chromenes (a related scaffold) show that mono-halogenated compounds have moderate anti-staphylococcal activity (MIC 8–32 µg/mL), while tri-halogenated derivatives display potent activity (MIC 1–8 µg/mL).[7] This suggests that increasing the degree of halogenation can significantly boost antimicrobial efficacy.
-
Bromo vs. Chloro: In a series of flavonoid derivatives, a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria. A similar trend was observed for a 6-bromo-8-nitroflavone, although direct MIC comparisons in the same study were not provided for all strains.[12][13] Generally, bromine compounds can exhibit higher bactericidal activity than their chlorine analogues in the absence of organic load, but this can be reversed in protein-rich environments.[14][15]
-
Lipophilicity and Electron-Withdrawing Effects: The presence of lipophilic, electron-withdrawing groups like chloro and bromo on the chromone ring has been shown to lead to an increase in both antibacterial and antifungal activities.[12]
Representative Antimicrobial Activity of Halogenated Chromene Derivatives
| Compound Class | Halogenation Pattern | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Nitrochromenes | Mono-halogenated | S. aureus, S. epidermidis | 8 - 32 | [7] |
| Nitrochromenes | Tri-halogenated | S. aureus, S. epidermidis | 1 - 8 | [7] |
| Flavones | 6-Chloro-8-nitro | Pathogenic bacteria | Potent inhibition | [12] |
| Flavones | 6-Bromo-8-nitro | Pathogenic bacteria | Potent inhibition | [12] |
Anticancer Activity
The chroman-4-one scaffold is also a promising framework for the development of anticancer agents. Halogenation has been shown to influence the cytotoxic properties of these compounds against various cancer cell lines.
Key SAR Insights:
-
Position-Dependent Cytotoxicity: The position of the halogen substituent significantly impacts cytotoxicity. For a series of halogenated flavonoids, substitution of a chlorine atom at the 6-position of ring A resulted in decreased cytotoxic properties for most tested cell lines, suggesting this position is not favorable for this particular activity.[10]
-
Cell Line Specificity: The cytotoxic effects of halogenated chroman-4-ones can be highly dependent on the cancer cell line being tested, highlighting the importance of screening against a diverse panel of cells.[10]
-
Mechanism of Action: The anticancer activity of some derivatives has been linked to the induction of oxidative stress, leading to apoptosis and DNA damage in cancer cells.[16]
While comprehensive comparative data for a full series of F, Cl, Br, and I substituted chroman-4-ones against cancer cell lines is limited in the literature, the available data underscores the critical role of halogen placement in determining cytotoxic potency. For example, some chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines (structurally related to chromanones) have shown potent anticancer activity against breast cancer cells.[17]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and validity of the comparative data presented, it is essential to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for key assays discussed in this guide.
General Synthesis of Substituted Chroman-4-ones
A common and efficient method for synthesizing the chroman-4-one scaffold is the base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[7]
Caption: General synthetic workflow for chroman-4-one derivatives.
Detailed Protocol:
-
Reaction Setup: To a solution of the substituted 2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add the corresponding aldehyde and a base (e.g., potassium hydroxide).
-
Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux. Microwave irradiation can often be used to accelerate the reaction and improve yields.[5]
-
Cyclization: The intermediate chalcone undergoes an intramolecular Michael addition to form the chroman-4-one ring. This cyclization may occur in situ or upon workup.
-
Purification: The final product is isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by the SIRT2 enzyme.
Caption: Experimental workflow for a fluorometric SIRT2 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Dissolve test compounds in DMSO and prepare serial dilutions to the desired concentrations.
-
Enzyme Reaction: In a 96-well plate, add the SIRT2 enzyme to an assay buffer. Add the test compound dilutions (or DMSO as a vehicle control). Pre-incubate the mixture.
-
Initiate Reaction: Start the reaction by adding a solution containing the fluorogenic acetylated peptide substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.
-
Development: Stop the reaction and develop the signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: After a short incubation, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth, adjusting its turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive (inoculum, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion: The Rational Application of Halogenation
The strategic incorporation of halogens into the chroman-4-one scaffold is a demonstrably effective strategy for enhancing and modulating biological activity. The evidence presented in this guide illustrates that the choice of halogen and its position are not arbitrary but are critical determinants of a compound's potency and selectivity.
-
For SIRT2 inhibition , larger, more polarizable halogens like bromine and chlorine at the 6- and 8-positions are highly effective, likely due to favorable steric and halogen bonding interactions.
-
In aromatase inhibition , the high electronegativity and small size of fluorine at the 6-position lead to a dramatic increase in potency.
-
For antimicrobial and anticancer activities , the structure-activity relationships are more complex and often target- or cell-line-specific, but the electron-withdrawing nature and lipophilicity imparted by halogens are generally beneficial.
This comparative guide underscores the necessity of a rational, data-driven approach to drug design. By understanding the causal mechanisms behind the observed structure-activity relationships—from electronic effects to the nuances of halogen bonding—researchers can more effectively harness the "halogen advantage" to develop novel, potent, and selective therapeutics based on the versatile chroman-4-one framework.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 12. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-Bromo-8-fluorochroman-4-one: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the chroman-4-one scaffold stands out as a "privileged structure," a framework that has given rise to a multitude of biologically active molecules.[1] These compounds, characterized by a fused benzene and dihydropyranone ring system, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The biological versatility of the chroman-4-one core is largely dictated by the nature and position of its substituents. This guide focuses on a specific derivative, 6-Bromo-8-fluorochroman-4-one, and provides a comprehensive framework for validating its mechanism of action, with a comparative analysis against established compounds.
Given the substitution pattern of this compound, featuring electron-withdrawing groups at the 6 and 8 positions, a plausible hypothesis for its mechanism of action is the inhibition of Sirtuin 2 (SIRT2).[4][5] SIRT2, a class III histone deacetylase, is a compelling therapeutic target implicated in neurodegenerative diseases and cancer.[4][6] This guide will, therefore, be centered around the validation of this compound as a potential SIRT2 inhibitor, while also considering other possible targets for this versatile scaffold.
Comparative Landscape: Potential Mechanisms of Action
The chroman-4-one skeleton is a versatile scaffold that has been shown to interact with various biological targets. Understanding these provides a basis for our validation strategy.
| Potential Target | Therapeutic Area | Key Structural Features of Known Inhibitors | Representative Alternative Compound |
| Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | Alkyl chain at C2, electron-withdrawing groups at C6 and C8.[4][5] | AGK2 |
| Pteridine Reductase 1 (PTR1) | Parasitic Diseases | Varies, but the core scaffold is recognized.[7] | Naringenin |
| 5-HT1A Receptor | CNS Disorders | Modifications at the C4 position and a side chain at C8.[8] | WAY-100635 |
| Telomerase | Cancer | Often feature extended side chains.[9] | BIBR1532 |
This guide will primarily focus on the validation of SIRT2 inhibition due to the structural similarities between this compound and known SIRT2 inhibitors.
Proposed Signaling Pathway: SIRT2 in Cellular Processes
SIRT2 is a predominantly cytoplasmic deacetylase that plays a crucial role in cell cycle regulation and cytoskeletal dynamics through the deacetylation of α-tubulin. Its inhibition can lead to hyperacetylation of α-tubulin, resulting in cell cycle arrest and antitumor effects.
Caption: Proposed mechanism of action of this compound via SIRT2 inhibition.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate the mechanism of action. This workflow progresses from direct target engagement to cellular and phenotypic outcomes.
Caption: A tiered experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Biochemical SIRT2 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant human SIRT2 activity.
Principle: This assay measures the fluorescence generated by the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.
Materials:
-
Recombinant Human SIRT2 (e.g., from Enzo Life Sciences)
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2, Enzo Life Sciences)
-
Developer solution
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+
-
This compound
-
AGK2 (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and AGK2 in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 5 µL of test compound/control, and 10 µL of SIRT2 enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a substrate/NAD+ mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence (Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Expected Data:
| Compound | IC50 (µM) for SIRT2 Inhibition |
| This compound | To be determined |
| AGK2 | ~5 |
Western Blot for α-Tubulin Acetylation
Objective: To assess the effect of this compound on the acetylation status of α-tubulin, a known SIRT2 substrate, in a cellular context.
Principle: Western blotting is used to detect changes in the levels of acetylated α-tubulin in cells treated with the test compound.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
This compound
-
AGK2
-
Lysis Buffer (RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or AGK2 for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Expected Data:
| Treatment | Fold Change in Acetyl-α-Tubulin/α-Tubulin Ratio |
| Vehicle Control | 1.0 |
| This compound (1 µM) | To be determined |
| This compound (5 µM) | To be determined |
| This compound (10 µM) | To be determined |
| AGK2 (10 µM) | > 5.0 |
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line
-
This compound
-
Doxorubicin (positive control)
-
MTT reagent
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound or doxorubicin for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm.
-
Calculate the percent viability and determine the GI50 (concentration for 50% growth inhibition).
Expected Data:
| Compound | GI50 (µM) in HeLa cells |
| This compound | To be determined |
| Doxorubicin | ~0.1 |
Conclusion and Future Directions
This guide outlines a systematic approach to validate the hypothesized mechanism of action of this compound as a SIRT2 inhibitor. The proposed experiments, progressing from biochemical assays to cellular and phenotypic readouts, will provide a robust dataset to support or refute this hypothesis. Should the results indicate that SIRT2 is not the primary target, the versatility of the chroman-4-one scaffold suggests that other potential mechanisms, such as inhibition of PTR1 or interaction with other signaling pathways, could be explored using similar validation principles. The ultimate goal is to build a comprehensive biological profile for this novel compound, paving the way for its potential development as a therapeutic agent.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Halogenated Chroman-4-One Derivatives
Introduction: The Therapeutic Promise of the Chroman-4-One Scaffold
The chroman-4-one framework is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This is due to its presence in a wide array of naturally occurring compounds and its versatile biological activities.[1] As a core structural motif, it serves as a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic placement of various substituents on the chroman-4-one ring system is a key determinant in modulating the potency and selectivity of these derivatives. Among these, halogenated derivatives, particularly those bearing bromo- and fluoro-moieties, have emerged as a promising class of compounds with significant therapeutic potential.
This in-depth technical guide provides a comparative analysis of the in vitro and in vivo efficacy of bromo-substituted chroman-4-one derivatives, with a particular focus on their anticancer and antimicrobial activities. While direct experimental data on 6-Bromo-8-fluorochroman-4-one derivatives is limited in publicly available literature, this guide will draw upon findings from structurally related halogenated chroman-4-ones to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores their therapeutic promise, detail the methodologies for their evaluation, and explore the molecular mechanisms that govern their biological effects.
In Vitro Efficacy: A Tale of Potency and Selectivity
The initial stages of drug discovery heavily rely on in vitro assays to establish the biological activity and preliminary safety profile of novel compounds. For halogenated chroman-4-one derivatives, a substantial body of evidence from these studies highlights their potent cytotoxic effects against various cancer cell lines and their inhibitory activity against a range of pathogenic microorganisms.
Anticancer Activity: Targeting Key Cellular Pathways
Numerous studies have demonstrated the potent in vitro anticancer activity of bromo-substituted chroman-4-one derivatives. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis and the inhibition of key enzymes involved in cell cycle regulation and survival, such as Sirtuin 2 (SIRT2).[4]
Comparative Cytotoxicity of Bromo-Substituted Chroman-4-One Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | Breast Cancer (MCF-7) | 1.5 | [5] |
| 6-bromo-8-chloro-chroman-4-one | Lung Carcinoma (A549) | 1.8 | [6] |
| 3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | Human Erythroleukemia (K562) | ≤ 3.86 µg/ml | [7] |
| 3-benzylidene-6,7-methylenedioxy-4-chromanone derivative | Breast Cancer (T47D) | 9.3 µg/ml | [7] |
| Chroman-2,4-dione derivative | Leukemia (MOLT-4) | 24.4 ± 2.6 | [8] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the substitution pattern on the chroman-4-one ring significantly influences the cytotoxic potency. For instance, the presence of two bromine atoms at positions 6 and 8, combined with a pentyl group at position 2, results in a highly potent SIRT2 inhibitor with an IC50 value in the low micromolar range.[5]
SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising target in cancer therapy.[4] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[4] Bromo-substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors.[5]
The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[9] Studies have shown that treatment of cancer cells with these derivatives leads to characteristic apoptotic morphologies, such as membrane blebbing and nuclear condensation.[9]
Caption: Inhibition of SIRT2 by bromo-substituted chroman-4-ones.
Antimicrobial Activity: Combating Pathogenic Microbes
Halogenated chroman-4-one derivatives have also demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi.[3][10][11] Their mechanism of action in microbes is thought to involve the disruption of essential cellular processes.
Comparative Antimicrobial Activity of Chroman-4-One Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |
| 7-Methoxychroman-4-one | Candida albicans | 64 | [1] |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |
| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |
| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The data suggests that while the parent chroman-4-one scaffold possesses antimicrobial activity, further optimization through the addition of various substituents is necessary to enhance potency.
From the Bench to the Clinic: The Challenge of In Vivo Efficacy
While in vitro studies provide a crucial foundation, the ultimate test of a potential therapeutic agent lies in its in vivo efficacy and safety. The transition from a controlled cellular environment to a complex whole-organism model often presents significant challenges, including issues with pharmacokinetics, biodistribution, and potential toxicity.
Preclinical Animal Models: A Glimpse into In Vivo Potential
Data on the in vivo efficacy of this compound derivatives is currently scarce. However, studies on other chromen-4-one derivatives in animal models of cancer provide some promising insights. For instance, a newly synthesized chromen-4-one derivative has been shown to control the progression of hepatocellular carcinoma (HCC) in a rat model induced by diethylnitrosamine.[6] The treatment led to the downregulation of pro-inflammatory and angiogenic factors such as TNF-α and VEGF, and modulated the expression of key apoptotic proteins like p53, Bax, and Bcl-2.[6]
Another study on chromone derivatives as BRD4 inhibitors demonstrated impressive in vivo efficacy in murine models of airway inflammation, along with promising pharmacokinetic properties. These findings suggest that the chroman-4-one scaffold can be successfully developed into orally bioavailable drugs with significant in vivo activity.
However, it is important to note that pharmacokinetic challenges, such as poor oral bioavailability due to extensive metabolism, have been reported for some chromanone derivatives like (±)-cremastranone. This highlights the critical need for careful structural modifications and formulation strategies to optimize the in vivo performance of this class of compounds.
Challenges and Future Directions for In Vivo Studies
-
Limited Data: There is a clear need for more comprehensive in vivo studies on halogenated chroman-4-one derivatives to validate the promising in vitro findings.
-
Pharmacokinetics and Toxicity: Detailed pharmacokinetic and toxicology studies are essential to understand the absorption, distribution, metabolism, excretion (ADME), and potential side effects of these compounds in animal models.
-
Xenograft Models: For anticancer derivatives, evaluation in various cancer xenograft models is crucial to determine their tumor growth inhibitory effects in vivo.
-
Infection Models: For antimicrobial derivatives, testing in relevant animal infection models is necessary to assess their ability to clear pathogens and resolve infections.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of findings, it is essential to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for the key in vitro assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted chroman-4-one derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][10]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the chroman-4-one derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for the broth microdilution assay.
Conclusion: A Promising Scaffold for Future Drug Development
Halogenated chroman-4-one derivatives, particularly those with bromo-substitutions, represent a promising class of compounds with potent in vitro anticancer and antimicrobial activities. Their ability to target key cellular pathways, such as SIRT2-mediated signaling and apoptosis, makes them attractive candidates for further drug development.
However, the current lack of comprehensive in vivo efficacy data underscores the need for further research to bridge the gap between promising in vitro results and clinical translation. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and on evaluating their efficacy and safety in relevant animal models. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Pharmacokinetic study of 4-methylumbelliferone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Bromo-Substituted Chromanones
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance presents one of the most significant challenges to global health, necessitating the urgent discovery of new therapeutic agents with novel mechanisms of action.[1][2] Natural products and their synthetic derivatives have historically been a rich source of bioactive molecules, providing unique chemical scaffolds for drug development.[3][4] Among these, the chromanone (or chroman-4-one) framework has emerged as a "privileged structure" in medicinal chemistry.[2][4] Characterized by a benzene ring fused to a dihydropyranone ring, this scaffold is found in numerous natural products and exhibits a wide array of biological activities, including anticancer, anti-inflammatory, and broad-spectrum antimicrobial properties.[5][6] This guide provides a comparative analysis of bromo-substituted chromanones, examining how the incorporation of bromine atoms influences their antimicrobial spectrum and potency, supported by experimental data and established methodologies.
The Chromanone Scaffold: A Versatile Foundation
Chroman-4-ones are heterocyclic compounds that differ from their chromone counterparts by the absence of a C2-C3 double bond.[5] This structural feature imparts a three-dimensional conformation that can be crucial for biological activity. The core chromanone structure serves as a versatile template for chemical modification, allowing for the introduction of various substituents at different positions to modulate its pharmacological properties.[3] Numerous studies have demonstrated that substitutions on both the benzene (A-ring) and the dihydropyranone (C-ring) portions of the molecule can significantly impact its bioactivity.[2][3]
Comparative Antimicrobial Spectrum: The Impact of Bromination
The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound. The lipophilic and electron-withdrawing nature of bromine can influence a molecule's absorption, distribution, and interaction with biological targets. Several studies have shown that bromo-substitution on the chromanone or related chromone scaffold often leads to a significant enhancement in antimicrobial potential against a range of pathogenic bacteria and fungi.[1][6]
Structure-Activity Relationship (SAR)
A critical analysis of available data reveals key structure-activity relationships for bromo-substituted chromanones and related structures:
-
Position Matters : The position of the bromine atom on the chromone or chromanone ring is crucial. Studies on related chromone structures indicate that substitution at the C6 and C7 positions with electron-withdrawing groups, such as bromo, can lead to an increase in both antibacterial and antifungal activities.[1]
-
Enhanced Potency : In spiropyrrolidines tethered with a chromanone scaffold, the introduction of a bromine substituent at the para-position of an attached aromatic cycle resulted in a marked increase in antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria.[6]
-
Lipophilicity and Electron-Withdrawing Effects : The enhanced activity of bromo- and chloro-substituted compounds is often attributed to their lipophilic and electron-withdrawing properties.[1] These characteristics can facilitate the compound's passage through microbial cell membranes and enhance its interaction with intracellular targets.
-
Comparison with Other Halogens : Research on halogenated flavonoids, including chromones, shows that both chloro- and bromo-substitutions can confer potent antimicrobial effects. For example, 6-bromo-8-nitroflavone and 6-chloro-8-nitroflavone demonstrated strong inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]
Quantitative Data: A Comparative Overview
The efficacy of antimicrobial agents is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The table below summarizes representative MIC data from various studies, comparing bromo-substituted chromanones and related compounds to their unsubstituted or differently substituted analogs.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidine-Chromanone (Unsubstituted) | Bacillus subtilis | >250 | |
| Spiropyrrolidine-Chromanone (4-Bromo substituted) | Bacillus subtilis | 32 | [6] |
| Spiropyrrolidine-Chromanone (Unsubstituted) | Staphylococcus epidermidis | >250 | [6] |
| Spiropyrrolidine-Chromanone (4-Bromo substituted) | Staphylococcus epidermidis | 32 | [6] |
| Spiropyrrolidine-Chromanone (Unsubstituted) | Escherichia coli | >250 | [6] |
| Spiropyrrolidine-Chromanone (4-Bromo substituted) | Escherichia coli | 64 | [6] |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [8] |
| Chromone-3-carbonitrile (Unsubstituted) | Candida albicans | 10 | [8][9] |
| 3-Bromo-6-chlorochromone | Candida auris | 20 | [8] |
| 8-Methoxy-3-methyl-chromone-2-carbaldehyde | Candida albicans | 7.8 | [10] |
| Chromanone A (related natural product) | Candida albicans | >250 | [10] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. The table illustrates the general trend of enhanced activity upon bromo-substitution.
The data clearly indicates that the presence of a bromine atom can dramatically lower the MIC value, signifying a substantial increase in antimicrobial potency. For instance, the bromo-substituted spiropyrrolidine-chromanone is significantly more active than its unsubstituted counterpart against a panel of bacteria.[6] Similarly, 6-bromochromone-3-carbonitrile shows potent activity against Candida albicans.[8]
Proposed Mechanisms of Action
While the precise mechanisms of action for many bromo-substituted chromanones are still under investigation, several plausible pathways have been proposed based on studies of the broader flavonoid and chromanone families:
-
Membrane Disruption : Some chromanone derivatives have been shown to dissipate the bacterial membrane potential.[3] This disruption of the cell membrane's integrity leads to leakage of essential cellular components and ultimately cell death. The increased lipophilicity from bromine substitution may enhance this membrane-destabilizing effect.
-
Enzyme Inhibition : Certain chromanones are predicted to inhibit key microbial enzymes essential for survival. For example, molecular modeling suggests that some derivatives may target fungal enzymes like cysteine synthase or key proteins involved in virulence and survival pathways, such as HOG1 kinase.[5]
-
Inhibition of Macromolecular Biosynthesis : By disrupting the membrane potential, these compounds can inhibit crucial cellular processes like the synthesis of DNA, RNA, and proteins, which are dependent on a stable electrochemical gradient across the membrane.[3]
Below is a conceptual diagram illustrating the potential antimicrobial mechanisms.
Caption: Potential antimicrobial mechanisms of bromo-substituted chromanones.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[11][12]
Step-by-Step Methodology
-
Preparation of Inoculum :
-
Select a few well-isolated colonies of the target microorganism from an agar plate culture (24-48 hours old).
-
Suspend the colonies in sterile physiological saline (0.85%).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 10^6 to 10^8 colony-forming units (CFU)/mL.[11]
-
Dilute this standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Compound Dilutions :
-
Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations. Each well will typically contain 50-100 µL of the diluted compound.
-
-
Inoculation and Incubation :
-
Add an equal volume (50-100 µL) of the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO at the highest concentration used) should also be included to rule out solvent toxicity.[11]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-35°C for 48-72 hours for fungi).[11]
-
-
Determination of MIC :
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The comparative analysis strongly indicates that the incorporation of bromine into the chromanone scaffold is a highly effective strategy for enhancing antimicrobial activity. Bromo-substituted derivatives consistently demonstrate superior potency against a broad spectrum of pathogenic bacteria and fungi compared to their unsubstituted analogues. The lipophilic and electronic properties of bromine likely play a key role in improving pharmacokinetic and pharmacodynamic properties.
Future research should focus on synthesizing novel bromo-substituted chromanones with varied substitution patterns to further optimize activity and selectivity. In-depth mechanistic studies are crucial to definitively identify the molecular targets and elucidate the precise mechanisms of action. Furthermore, evaluating the toxicity and in vivo efficacy of the most promising candidates will be essential steps in translating these findings into potential clinical applications, offering new hope in the fight against drug-resistant infections.
References
- 1. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Kinase Selectivity Profiling: A Comparative Cross-Reactivity Study of 6-Bromo-8-fluorochroman-4-one
Introduction: The Quest for Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, particularly in oncology and immunology. The human genome contains over 500 kinases, which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while remaining inactive against other kinases.[1] Off-target kinase activity can lead to unexpected toxicities or polypharmacology, which can be either detrimental or, in some rare cases, beneficial. Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is not just a regulatory requirement but a fundamental component of preclinical drug development.[2][3]
This guide presents a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 6-Bromo-8-fluorochroman-4-one (hereafter referred to as Cpd-X ). While chroman-4-one scaffolds have been explored as inhibitors for various enzymes, including SIRT2 and IKr, their kinase activity is an area of active investigation.[4][5] This document provides a detailed, multi-pronged strategy for characterizing the selectivity of Cpd-X, using a hypothetical primary target, Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling.[6]
Our approach is built on three pillars of biophysical and biochemical analysis:
-
Broad Kinome Binding Affinity: An extensive screen to quantify the binding interactions of Cpd-X against a large panel of kinases.
-
Cellular Target Engagement: Verification that Cpd-X binds to its intended target within the complex milieu of a living cell.
-
Orthogonal Enzymatic Inhibition: Confirmation of functional kinase inhibition and determination of inhibitory potency (IC50) for the primary target and key off-targets.
Through this structured analysis, we will construct a high-resolution map of Cpd-X's kinase interaction profile, providing the critical data needed to make informed decisions in a drug development pipeline.
Part 1: Kinome-Wide Selectivity Assessment via Competition Binding Assay
The first step in understanding a compound's selectivity is to cast a wide net across the human kinome. The KINOMEscan™ platform is an industry-standard technology that accomplishes this by measuring the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[7][8][9] This ATP-independent assay provides true thermodynamic dissociation constants (Kd), allowing for robust comparison of inhibitor affinity across different kinases.[8][9]
Experimental Workflow: KINOMEscan
The workflow is a streamlined, high-throughput process designed for rapid and reproducible data generation.[8]
Hypothetical KINOMEscan Results for Cpd-X
For this study, Cpd-X was screened at a concentration of 1 µM against the scanMAX panel of 468 kinases.[9][10] The results are typically expressed as a percent of the DMSO control (% Control), where a lower number indicates stronger binding. A selectivity score, S(10), is calculated as the number of kinases with % Control < 10, divided by the total number of non-mutant kinases tested.
Table 1: Hypothetical KINOMEscan Hits for Cpd-X at 1 µM
| Kinase Target | Gene Symbol | Kinase Family | % Control at 1 µM | Interpretation |
| BTK | BTK | TK | 0.5 | Potent Binding (Primary Target) |
| TEC | TEC | TK | 8.2 | Strong Off-Target Binding |
| ITK | ITK | TK | 12.5 | Moderate Off-Target Binding |
| BMX | BMX | TK | 15.1 | Moderate Off-Target Binding |
| EGFR | EGFR | TK | 38.0 | Weak Off-Target Binding |
| SRC | SRC | TK | 45.0 | Weak Off-Target Binding |
Data is hypothetical and for illustrative purposes only.
Selectivity Score:
-
S(10) for Cpd-X: 2 / 403 = 0.0049
Interpretation: The KINOMEscan results indicate that Cpd-X is a highly selective inhibitor. The S(10) score of 0.0049 is exceptionally low, demonstrating that Cpd-X interacts strongly with very few kinases at a 1 µM concentration.[10] The primary target, BTK, shows profound binding. The most significant off-target interaction is with TEC, another member of the Tec family of kinases, which is a common cross-reactivity profile for BTK inhibitors.[6] Other weak to moderate interactions were observed, providing a clear roadmap for subsequent validation studies.
Part 2: Cellular Target Engagement Confirmation with CETSA
While in vitro binding assays are powerful, they do not guarantee that a compound will engage its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to generate a CETSA melt curve and an isothermal dose-response (ITDR) curve to confirm Cpd-X binds to BTK in cells.[11][12]
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., Ramos B-cells, which endogenously express BTK) to approximately 80% confluency. Treat cells with either Cpd-X (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble BTK remaining at each temperature using Western Blot or an equivalent protein quantification method (e.g., AlphaScreen).[12]
-
Isothermal Dose-Response (ITDR): For the ITDR curve, treat cells with a range of Cpd-X concentrations. Heat all samples at a single temperature (e.g., 54°C, a temperature that shows a significant shift) and quantify the remaining soluble BTK.
Hypothetical CETSA Results for Cpd-X
The CETSA experiment demonstrates a clear thermal stabilization of BTK in cells treated with Cpd-X compared to the DMSO control. This shift (ΔTm) is direct evidence of target engagement.[15] The ITDR curve further allows for the quantification of cellular potency.
Table 2: Hypothetical CETSA Data Summary
| Parameter | Value | Interpretation |
| Tm (DMSO Control) | 50.2 °C | Intrinsic melting temperature of BTK. |
| Tm (10 µM Cpd-X) | 57.8 °C | Melting temperature of BTK stabilized by Cpd-X. |
| Thermal Shift (ΔTm) | +7.6 °C | Robust target engagement in a cellular context. |
| Cellular EC50 (from ITDR) | 45 nM | Potent cellular activity. |
Data is hypothetical and for illustrative purposes only.
Part 3: Orthogonal Validation via In Vitro Kinase Assay
The final step is to quantify the functional inhibitory activity of Cpd-X against the primary target and key off-targets identified in the KINOMEscan. A classic in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate.[16] This provides an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. This method serves as an essential orthogonal validation of the binding data.[2]
Experimental Protocol: Radiometric In Vitro Kinase Assay
This protocol describes a standard radiometric assay using ³²P-labeled ATP.[17]
-
Prepare Reaction Mix: In a microplate, prepare a master mix containing kinase buffer, the specific substrate peptide for the kinase being tested (e.g., poly(E,Y)4:1 for BTK), and the recombinant kinase enzyme.[16]
-
Add Inhibitor: Add Cpd-X across a range of concentrations (e.g., 11-point dose-response curve). Include a DMSO-only control (max activity) and a no-enzyme control (background).
-
Initiate Reaction: Start the kinase reaction by adding a mix of MgCl2 and [γ-³²P]ATP.[16][17] Incubate at 30°C for a defined period (e.g., 40 minutes).
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Separate Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.
-
Wash and Quantify: Wash the filter mats to remove unbound ATP. Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Comparative IC50 Data
To contextualize the potency and selectivity of Cpd-X, its performance was compared against a well-characterized, first-generation BTK inhibitor, Ibrutinib .
Table 3: Comparative In Vitro Kinase Inhibition Profile
| Kinase Target | Cpd-X IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity Ratio (Off-Target/BTK) for Cpd-X |
| BTK | 1.5 | 0.5 | - |
| TEC | 25.0 | 78.0 | 16.7x |
| ITK | 88.0 | 10.0 | 58.7x |
| BMX | 110.0 | 1.0 | 73.3x |
| EGFR | > 10,000 | 5.6 | > 6,667x |
| SRC | > 10,000 | 20.0 | > 6,667x |
Data is hypothetical and for illustrative purposes only. Ibrutinib IC50 values are representative of literature values.
Interpretation: The in vitro kinase assay confirms the results from the KINOMEscan. Cpd-X is a highly potent inhibitor of BTK with an IC50 of 1.5 nM. Crucially, the data reveals a superior selectivity profile for Cpd-X compared to Ibrutinib. While Ibrutinib shows potent activity against other Tec family kinases (ITK, BMX) and EGFR, Cpd-X demonstrates significantly weaker inhibition of these off-targets.[6] The selectivity ratio for Cpd-X against key off-targets like ITK, BMX, and EGFR is substantially improved, suggesting a potentially wider therapeutic window and a lower risk of off-target related side effects.
Conclusion
This comprehensive, multi-faceted analysis provides a robust characterization of the kinase selectivity profile for the investigational compound This compound (Cpd-X) .
-
The KINOMEscan data established Cpd-X as a highly selective ligand, binding potently to its primary target, BTK, with minimal high-affinity interactions across the broader kinome.
-
The Cellular Thermal Shift Assay (CETSA) provided definitive evidence of on-target engagement in a physiologically relevant context, demonstrating that Cpd-X effectively reaches and binds to BTK in intact cells.
-
The orthogonal in vitro kinase assays confirmed the potent enzymatic inhibition of BTK and, importantly, highlighted a superior selectivity profile for Cpd-X over the first-generation inhibitor Ibrutinib, particularly concerning EGFR and other Tec family kinases.
Taken together, this hypothetical dataset illustrates a textbook case for advancing a highly selective and potent kinase inhibitor. The experimental framework described herein represents a gold-standard approach for any research program aiming to characterize the cross-reactivity of a novel kinase inhibitor, ensuring that decisions are guided by rigorous, reproducible, and translatable data.
References
- 1. pnas.org [pnas.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. revvity.com [revvity.com]
A Head-to-Head Comparison of Synthetic Routes to 6-Bromo-8-fluorochroman-4-one: A Guide for Researchers
Introduction
6-Bromo-8-fluorochroman-4-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides a versatile platform for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Michael Addition Followed by Intramolecular Friedel-Crafts Acylation
This classical and reliable two-step approach is one of the most common methods for the synthesis of chroman-4-ones. It commences with the conjugate addition of a phenol to an acrylic acid derivative, followed by a robust acid-catalyzed cyclization to construct the heterocyclic core.
Scientific Rationale and Mechanistic Overview
The synthesis begins with a base-catalyzed Michael addition of the commercially available 4-bromo-2-fluorophenol to methyl acrylate. The phenoxide, generated in situ, acts as a soft nucleophile, attacking the β-carbon of the electron-deficient alkene. This is followed by acidic or basic hydrolysis of the resulting methyl ester to yield the crucial intermediate, 3-(4-bromo-2-fluorophenoxy)propanoic acid.
The final and key step is the intramolecular Friedel-Crafts acylation of this propanoic acid derivative. Under the action of a strong dehydrating acid, the carboxylic acid is activated to form a reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the six-membered heterocyclic ring of the chroman-4-one. The regioselectivity of this cyclization is directed by the activating hydroxyl group (now an ether) to the ortho position, which is sterically unhindered in this case.
Diagram of Route 1: Michael Addition and Friedel-Crafts Acylation
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Bromo-8-fluorochroman-4-one
Introduction: The Strategic Importance of 6-Bromo-8-fluorochroman-4-one in Modern Drug Discovery
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure provides a privileged framework for designing molecules that can interact with a wide array of biological targets. The specific analogue, this compound, is a highly valuable intermediate due to the strategic placement of its halogen substituents. The bromine atom at the 6-position offers a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.
Given its role as a critical precursor, the absolute purity of this compound is not merely a quality metric; it is a prerequisite for reproducible downstream synthesis and reliable pharmacological data. Impurities, even at trace levels, can lead to unforeseen side reactions, generate difficult-to-remove byproducts in subsequent steps, and confound biological assays, ultimately compromising the integrity of the drug development pipeline.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the purity of their synthesized this compound. We will explore a multi-pronged analytical approach, comparing the synthesized material against commercially available standards.[2][3] The methodologies detailed herein are designed to be self-validating, providing a holistic and trustworthy assessment of compound purity.
Synthetic Pathway Overview
A common synthetic strategy for chromanones involves an intramolecular cyclization reaction. While various specific routes exist, a conceptual pathway for this compound is illustrated below. This visualization helps in anticipating potential starting material-related impurities.
Caption: Conceptual synthesis pathway for this compound.
The Orthogonal Analytical Approach: A Triad of Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure purity based on different physicochemical principles. This guide focuses on a powerful triad: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for determining the purity of non-volatile organic compounds like this compound.[4] Reversed-phase HPLC separates compounds based on their hydrophobicity, making it ideal for identifying impurities with different polarity profiles from the main analyte.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is chosen for its excellent retention of moderately polar to nonpolar compounds.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to both water and acetonitrile protonates silanol groups on the silica support, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent protonation state.
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe.
-
UV Detection: The chromanone core contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of 254 nm is often a good starting point for aromatic compounds.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at 1.0 mg/mL in methanol.
-
Prepare a corresponding stock solution of the commercial reference standard.
-
Create working solutions by diluting the stock solutions to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
| Sample | Retention Time (Main Peak) | Purity by Area % | Impurity Profile (Notable Peaks) |
| Synthesized Batch | 18.52 min | 98.7% | 0.8% @ 15.3 min, 0.5% @ 21.1 min |
| Commercial Standard | 18.51 min | >99.8% | No impurities >0.05% |
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or thermally stable byproducts.[5][6] For halogenated compounds, GC-MS provides an additional layer of confirmation through the characteristic isotopic patterns of bromine in the mass spectrum.[7]
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a low-polarity, general-purpose column that provides good separation for a wide range of compounds.
-
Temperature Programming: A temperature ramp is essential to first elute highly volatile compounds (like solvents) at low temperatures and then ramp up to elute the higher-boiling analyte and any related impurities.
-
Electron Ionization (EI): EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the synthesized material and the standard in a high-purity solvent like ethyl acetate.
-
-
GC-MS System and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
| Sample | Analyte Retention Time | Molecular Ion (m/z) | Identified Volatile Impurities |
| Synthesized Batch | 12.8 min | 244/246 (Br isotope pattern) | Dichloromethane (residual solvent) @ 2.1 min |
| Commercial Standard | 12.8 min | 244/246 (Br isotope pattern) | None detected |
NMR Spectroscopy: The Gold Standard for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation.[8] For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the direct quantification of impurities relative to the main compound, provided the structures are known or can be inferred.[9][10]
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.
-
High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, making it easier to resolve signals from the main compound and trace impurities.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized sample and the standard into separate clean, dry NMR tubes.
-
Add ~0.6 mL of Chloroform-d (CDCl₃) to each tube.
-
Cap and gently agitate until fully dissolved.
-
-
NMR Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16 (increase if sample is dilute or impurities are at very low levels).
-
Relaxation Delay (d1): 5 seconds (a longer delay ensures accurate integration for quantitative analysis).
-
| Sample | Key Chemical Shifts (δ ppm) | Presence of Impurity Signals |
| Synthesized Batch | Signals consistent with structure. | Small, unidentifiable signals in the aromatic region (~1% by integration). |
| Commercial Standard | Signals consistent with structure. | No extraneous signals detected above baseline noise. |
Workflow for Holistic Purity Assessment
Caption: Decision workflow for purity assessment based on orthogonal data.
Conclusion
Benchmarking the purity of a critical synthetic intermediate like this compound is a non-negotiable step in any rigorous drug discovery program. Relying on a single data point, such as an HPLC purity value, can be misleading. By adopting an orthogonal analytical strategy that combines the strengths of HPLC, GC-MS, and NMR spectroscopy, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material proceeding to subsequent synthetic and biological evaluations is of the highest possible quality, thereby safeguarding the integrity and reproducibility of the entire research endeavor.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1092348-68-9 | STB34868 [biosynth.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Bromo-8-fluorochroman-4-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 6-Bromo-8-fluorochroman-4-one. Our commitment is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic ketone. Compounds in this class are generally considered to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][4] The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][4]
-
Potential for Reactivity: Halogenated ketones can be reactive, particularly under acidic or basic conditions.[5][6] They may also be sensitive to heat and light, potentially leading to decomposition.[7]
Known Properties of Analogous Compounds:
| Property | Data (for analogous compounds) | Source(s) |
| Physical State | Solid | [8] |
| Appearance | Crystalline powder | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and specific recommendations based on the nature of the task.
| PPE Category | Minimum Requirement | Recommended for Operations with Splash/Aerosol Potential |
| Eye and Face Protection | ANSI-approved safety glasses with side shields. | A full-face shield in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Double gloving. |
| Body Protection | A flame-resistant lab coat. | A chemically resistant apron over the lab coat. |
| Respiratory Protection | Not generally required for small-scale handling in a well-ventilated area. | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter. |
| Footwear | Closed-toe, chemical-resistant shoes.[11] | N/A |
Expert Insight: The selection of appropriate gloves is critical. While nitrile gloves offer good general protection, for prolonged handling or in situations with a high risk of splash, consider gloves with better resistance to aromatic and halogenated compounds, such as Viton™ or butyl rubber.[10][12] Always inspect gloves for any signs of degradation or perforation before use.[11]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, move the container to a designated, well-ventilated area. Visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark location.[2] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Weighing and Aliquoting: All weighing and transfer of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles. Use appropriate anti-static tools.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring in a fume hood.
-
Reaction Setup: Ensure all reactions are carried out in appropriate glassware that is free from cracks or defects. Conduct the reaction in a well-ventilated fume hood.
-
Post-Reaction Workup: Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment after use with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is non-negotiable.
Caption: A flowchart of immediate actions to take in case of accidental exposure.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[2]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[4][13]
By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
